Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry and advanced materials science, fluorinated diaryl ethers represent a privileged structural motif. 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one (CAS: 1019479-77-6) is a highly specialized, bi-fluorinated 2-phenoxyacetophenone derivative [1]. This compound serves as a critical intermediate for synthesizing complex heterocycles, including biologically active benzofurans and indoles.
This whitepaper provides an in-depth technical analysis of its structural properties, the mechanistic rationale behind its regioselective synthesis, and validated protocols for its application in downstream drug development workflows.
Physicochemical Profiling & The "Fluorine Effect"
The strategic placement of fluorine atoms on both the acetophenone core and the phenoxy ring drastically alters the molecule's physicochemical and pharmacokinetic profile compared to its non-fluorinated analogs.
Quantitative Data Summary
The following table outlines the foundational chemical properties of the compound, essential for calculating reaction stoichiometries and predicting lipophilicity [2].
Property
Value
Scientific Implication
IUPAC Name
1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
Standardized nomenclature for structural identification.
CAS Registry Number
1019479-77-6
Unique identifier for commercial and academic sourcing.
Molecular Formula
C₁₄H₁₀F₂O₂
Indicates a high degree of unsaturation (Index of Hydrogen Deficiency = 9).
Molecular Weight
248.23 g/mol
Ideal low-molecular-weight building block for fragment-based drug design.
H-Bond Donors
0
Enhances membrane permeability (favorable for BBB penetration).
H-Bond Acceptors
2
Carbonyl and ether oxygens provide specific target-binding interactions.
Rotatable Bonds
3
Allows conformational flexibility for the diaryl ether linkage.
Structural & Electronic Implications
The 5-Fluoro Substitution (Core Ring): The fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I) while providing resonance donation (+M). In medicinal chemistry, this specific substitution is frequently utilized to block the metabolically vulnerable para-position (relative to the ether linkage) from Cytochrome P450 (CYP450) mediated oxidation, thereby increasing the half-life of derived active pharmaceutical ingredients (APIs).
The 3-Fluoro Substitution (Phenoxy Ring): Positioned meta to the ether oxygen, this fluorine atom lowers the pKa of the parent phenol (making it a better leaving group in specific cleavage reactions) and modulates the dihedral angle of the diaryl ether bond, locking the molecule into a preferred conformation for receptor binding.
Synthetic Methodology: Regioselective SNAr
The most efficient and scalable route to synthesize 1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one is via a Nucleophilic Aromatic Substitution (SNAr) .
Mechanistic Causality
Why is this reaction highly regioselective? The starting material, 1-(2,5-difluorophenyl)ethan-1-one, contains two fluorine atoms. However, the acetyl group (-COCH₃) is a powerful electron-withdrawing group. It stabilizes the negative charge of the intermediate Meisenheimer complex exclusively at the ortho and para positions.
Because the fluorine at C2 is ortho to the acetyl group, it is highly activated for nucleophilic attack. Conversely, the fluorine at C5 is meta to the acetyl group and lacks this resonance stabilization. Consequently, the 3-fluorophenoxide nucleophile attacks the C2 position with near 100% regioselectivity.
Validated Experimental Protocol
This protocol is designed as a self-validating system, ensuring high yield and purity by exploiting the specific pKa differences of the reagents.
Nucleophile Activation: In a flame-dried 100 mL round-bottom flask, suspend K₂CO₃ in DMF. Add 3-fluorophenol. Rationale: K₂CO₃ deprotonates the 3-fluorophenol (pKa ~9.3). DMF, a polar aprotic solvent, is critical here; it solvates the potassium cation but leaves the phenoxide anion "naked," maximizing its nucleophilicity.
Electrophile Introduction: Add 1-(2,5-difluorophenyl)ethan-1-one to the stirring mixture.
Thermal Promotion: Heat the reaction to 80°C under a nitrogen atmosphere for 6 hours. Monitor via LC-MS until the starting electrophile is consumed.
Quenching & Extraction: Cool to room temperature and pour the mixture into 100 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 30 mL).
Self-Validating Purification: Wash the combined organic layers with 5% aqueous NaOH . Rationale: This specific wash is mandatory. It deprotonates any unreacted excess 3-fluorophenol, pulling it into the aqueous layer and ensuring the organic layer contains only the target product.
Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the product.
Regioselective SNAr workflow for 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one synthesis.
Downstream Chemical Reactivity
The true value of 1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one lies in its utility as an advanced building block. The proximity of the ether oxygen to the reactive acetyl group enables several powerful synthetic transformations [3].
Benzofuran Synthesis (Intramolecular Cyclization): Under strong Lewis acid or Brønsted acid catalysis (e.g., Polyphosphoric acid at elevated temperatures), the carbonyl oxygen is protonated, triggering an electrophilic aromatic substitution onto the electron-rich phenoxy ring. Subsequent dehydration yields highly functionalized, bi-fluorinated benzofurans—a core scaffold in many anti-arrhythmic and anti-cancer drugs.
Carbonyl Reduction: Treatment with Sodium Borohydride (NaBH₄) in methanol smoothly reduces the ketone to a secondary alcohol (1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-ol), generating a new chiral center that can be resolved for stereospecific drug synthesis.
Aldol Condensations: The α-methyl group of the acetyl moiety is acidic. In the presence of a strong base and an aryl aldehyde, it undergoes Claisen-Schmidt condensation to form fluorinated chalcones, which are valuable precursors for pyrazoles and pyrimidines.
Downstream synthetic pathways leveraging the fluorinated 2-phenoxyacetophenone scaffold.
References
Title: Copper-catalyzed synthesis of benzanilides from lignin model substrates 2-phenoxyacetophenones under an air atmosphere
Source: Green Chemistry, RSC Publishing
URL: [Link]
Title: Synthesis of indoles and carbazoles from a lignin model compound α-hydroxyacetophenone
Source: ResearchGate
URL: [Link]
Exploratory
Structural Elucidation and Physicochemical Profiling of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
Executive Summary The compound 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one is a highly functionalized aromatic ketone characterized by a diaryl ether linkage and dual fluorination. In modern drug discovery and mate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one is a highly functionalized aromatic ketone characterized by a diaryl ether linkage and dual fluorination. In modern drug discovery and materials science, fluorinated diaryl ethers are highly valued for their metabolic stability, enhanced lipophilicity, and favorable pharmacokinetic profiles[1]. Because this molecule serves as a critical intermediate or building block, precise determination and analytical verification of its molecular weight and formula are paramount. This technical guide provides an in-depth analysis of its physicochemical baseline and outlines self-validating analytical workflows for structural confirmation.
Physicochemical Profiling & Structural Causality
Understanding the exact atomic composition of a molecule is the first step in any rigorous analytical workflow. The structural features of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one dictate its mass and reactivity.
Molecular Formula Derivation (C₁₄H₁₀F₂O₂)
The molecular formula is derived by deconstructing the molecule into its core scaffold and substituents:
Core Scaffold: Acetophenone (C⸻₈H⸻₈O).
Substitution 1 (Position 2): A 3-fluorophenoxy group (-O-C⸻₆H⸻₄F) replaces one aromatic hydrogen.
Substitution 2 (Position 5): A fluorine atom (-F) replaces a second aromatic hydrogen.
Net Calculation: C⸻₈H⸻₈O - 2H + (C⸻₆H⸻₄FO) + F = C₁₄H₁₀F₂O₂ [2].
Molecular Weight and Drug-Likeness (248.22 g/mol )
The standard molecular weight is calculated using standard atomic weights:
Causality in Design: At 248.22 g/mol , this intermediate sits well below the 500 Da threshold of Lipinski’s Rule of Five. The strategic placement of two fluorine atoms increases the molecule's lipophilicity without drastically inflating its molecular weight, ensuring that downstream Active Pharmaceutical Ingredients (APIs) synthesized from this building block retain optimal oral bioavailability.
Monoisotopic Exact Mass (248.0649 Da)
While the standard molecular weight is useful for stoichiometric calculations, High-Resolution Mass Spectrometry (HRMS) requires the monoisotopic exact mass, calculated using the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁶O). The exact mass of C₁₄H₁₀F₂O₂ is 248.0649 Da [3].
Analytical Workflows for Structural Verification
To verify the formula and molecular weight of a synthesized batch, empirical data must match the theoretical calculations. The following protocols are designed as self-validating systems to ensure absolute trustworthiness in the analytical output.
Protocol A: High-Resolution Mass Spectrometry (HRMS-ESI-TOF)
Rationale: Time-of-Flight (TOF) mass analyzers provide the sub-5 ppm mass accuracy required to differentiate C₁₄H₁₀F₂O₂ from isobaric impurities. Electrospray Ionization (ESI) in positive mode is selected because the ketone oxygen readily accepts a proton to form a stable [M+H]⁺ ion[4].
Step-by-Step Methodology:
Sample Preparation: Dissolve the compound in LC-MS grade Acetonitrile to a final concentration of 1 µg/mL. Causality: High dilution prevents detector saturation and suppresses the formation of artificial dimers (e.g., [2M+H]⁺).
System Calibration (Self-Validation): Infuse a Leucine Enkephalin standard (m/z 556.2771) as a continuous lock mass during the run. Causality: This provides real-time correction of the mass axis, ensuring the mass error remains below 5 ppm.
Ionization & Acquisition: Operate the ESI source in positive mode with a capillary voltage of 3.0 kV. Target the theoretical [M+H]⁺ m/z of 249.0727 .
Tandem MS (MS/MS) Fragmentation: Apply a collision energy of 20–30 eV. Causality: Ortho-fluorinated acetophenones characteristically undergo α-cleavage at the carbonyl group[5],[6]. The loss of a methyl radical (-CH₃, 15 Da) or the cleavage of the diaryl ether bond serves as a diagnostic fingerprint for the structural arrangement.
Protocol B: ¹⁹F and ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: While HRMS confirms the C₁₄H₁₀F₂O₂ formula, it cannot definitively prove the regiochemistry. ¹⁹F NMR is highly sensitive and will reveal two distinct fluorine environments, confirming the specific 5-fluoro and 3'-fluoro positions[4].
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ provides the necessary deuterium lock signal to stabilize the spectrometer's magnetic field.
Internal Standardization (Self-Validation): Spike the sample with 0.1% v/v Trifluoroacetic acid (TFA). Causality: TFA provides an absolute, locked reference singlet at -76.55 ppm. This prevents chemical shift drift and ensures the empirical shifts of the target molecule are perfectly calibrated.
Data Acquisition: Execute a ¹H sequence at 400 MHz and a ¹⁹F sequence at 376 MHz. Causality: The 100% natural abundance of ¹⁹F allows for rapid, high-signal-to-noise acquisition without the need for prolonged scanning.
Spectral Processing: Apply phase and baseline corrections. The ¹⁹F spectrum must yield two distinct signals (integrating 1:1), confirming the dual but chemically distinct fluorination sites.
Quantitative Data Presentation
The theoretical and expected empirical data are summarized below to facilitate rapid cross-validation during laboratory analysis.
Table 1: Physicochemical Baseline Summary
Property
Value
Derivation / Significance
Molecular Formula
C₁₄H₁₀F₂O₂
Derived from acetophenone core + 3-fluorophenoxy + fluoro substituents.
Molecular Weight
248.22 g/mol
Sum of standard atomic weights; optimal for oral bioavailability (<500 Da).
Monoisotopic Mass
248.0649 Da
Calculated for ¹²C, ¹H, ¹⁹F, ¹⁶O isotopes; primary target for HRMS.
Theoretical [M+H]⁺
m/z 249.0727
Protonated molecular ion expected in ESI+ MS.
Table 2: Expected Analytical Signatures
Analytical Technique
Parameter
Target Value / Observation
Diagnostic Purpose
HRMS (ESI-TOF)
Exact Mass
m/z 249.0727 (± 5 ppm)
Confirms the exact C₁₄H₁₀F₂O₂ elemental composition.
HRMS (MS/MS)
Major Fragment
m/z ~234 (Loss of -CH₃)
Confirms the presence of the acetyl group via α-cleavage.
¹⁹F NMR
Chemical Shifts
Two distinct signals (1:1)
Differentiates the 5-fluoro and 3'-fluoro environments.
Systems Workflow Visualization
The following logical workflow illustrates the integration of the analytical protocols to achieve absolute structural confirmation.
Integrated analytical workflow for the structural verification of C14H10F2O2.
References
Benchchem:Process Development Guide: Scalable Synthesis of 4-[3-(Trifluoromethyl)phenoxy]aniline.
Alfa Chemistry:USA Chemical Suppliers - Product ID: ACM361637.
PubChemLite:Explore - PubChemLite - N (C14H10F2O2).
Solvation Dynamics and Solubility Profiling of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one in Organic Solvents
Executive Summary & Structural Profiling In modern drug development, fluorinated building blocks are critical for fine-tuning the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs)....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Profiling
In modern drug development, fluorinated building blocks are critical for fine-tuning the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one (CAS No.: 1019479-77-6) is a specialized diaryl ether acetophenone. With a molecular weight of 248.23 g/mol , this intermediate is characterized by an electron-deficient aromatic system driven by dual fluorine substitutions.
Understanding the solubility profile of this compound in various organic solvents is paramount for optimizing downstream synthetic workflows, purification processes (such as crystallization), and formulation strategies. This guide provides an in-depth analysis of its solvation mechanics and outlines a self-validating experimental protocol for thermodynamic solubility determination.
Thermodynamic Solvation Mechanics
The solubility of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one is dictated by the interplay between its structural functional groups and the dielectric properties of the solvent.
Lipophilicity and Fluorine Effects: The strategic incorporation of fluorine atoms significantly alters the physicochemical landscape of the molecule. Fluorine's high electronegativity and low polarizability increase the overall lipophilicity (LogP) of the scaffold[1]. This substitution enhances the molecule's affinity for hydrophobic environments while drastically reducing its aqueous solubility[2].
Dipole-Dipole Interactions: The acetyl group (ethan-1-one) serves as a potent hydrogen-bond acceptor and provides a strong localized dipole. This allows for highly favorable thermodynamic interactions with polar aprotic solvents (e.g., DMSO, DMF), which can stabilize the molecule without requiring hydrogen bond donation.
Conformational Flexibility: The diaryl ether linkage provides rotational freedom, allowing the molecule to adopt conformations that maximize
stacking or halogen bonding with compatible solvents like dichloromethane (DCM).
Fig 1: Primary solvation pathways and intermolecular interactions by solvent class.
Empirical Solubility Matrix
Based on the structural descriptors and predictive solvation models, the quantitative solubility of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one across standard laboratory solvents at 25°C is summarized below. The data highlights the necessity of polar aprotic solvents for high-concentration stock solutions.
To empirically verify the solubility of highly lipophilic intermediates, a modified shake-flask method based on the principles of the is required[3].
As a Senior Application Scientist, I mandate that protocols must not merely generate data, but actively prove their own validity. The following workflow incorporates built-in equilibrium checks and degradation monitoring to ensure absolute trustworthiness.
Step-by-Step Methodology
Saturation Preparation: Add an excess amount of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one (e.g., 150 mg) to 1.0 mL of the target organic solvent in a sealed amber glass vial. Causality: Amber glass prevents UV-induced photo-degradation during the extended equilibration period.
Isothermal Equilibration: Agitate the suspension at a constant 25°C ± 0.1°C using an orbital shaker at 300 RPM. Causality: Thermodynamic solubility is highly temperature-dependent. Without strict isothermal control, localized heating from friction will artificially inflate solubility values[4].
Self-Validating Sampling (24h & 48h): Extract 100 µL aliquots at 24 hours and 48 hours.
Phase Separation: Filter the aliquots through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is highly inert and hydrophobic. Using standard nylon or cellulose filters would result in the lipophilic fluorinated compound adsorbing to the filter membrane, yielding falsely low concentration data.
HPLC-UV Quantification & Purity Check: Dilute the filtrate into the mobile phase and analyze via HPLC-UV (e.g.,
= 254 nm).
The Validation Trigger: The protocol is only validated if the concentration difference between the 24h and 48h samples is < 5% (proving thermodynamic equilibrium) AND no secondary peaks are detected on the chromatogram (proving the solvent did not induce chemical degradation).
Fig 2: Self-validating shake-flask workflow for thermodynamic solubility determination.
References
Swallow, Steven. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry 54 (2015): 65-133. PubMed.[Link]
Müller, K., et al. "Fluorine in drug discovery: Role, design and case studies." Pharmacy Journal (2024). [Link]
Baka, E., et al. "Will we ever be able to accurately predict solubility?" National Center for Biotechnology Information (PMC) (2024).[Link]
Electronic Code of Federal Regulations (eCFR). "40 CFR 799.6784 -- TSCA water solubility: Column elution method / Flask Method." US Government Publishing Office. [Link]
Safety Data Sheet (SDS) for 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
Technical Whitepaper: Safety, Handling, and Application Context of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one Document Control: Version: 1.0 Status: Research Use Only (RUO) Executive Summary This technical guide p...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Safety, Handling, and Application Context of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
Document Control:
Version: 1.0
Status: Research Use Only (RUO)
Executive Summary
This technical guide provides a comprehensive safety and handling framework for 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one , a specialized fluorinated acetophenone intermediate used in medicinal chemistry. Unlike commodity chemicals with established toxicological monographs, this compound requires a safety profile derived from Structure-Activity Relationships (SAR) and analog read-across protocols.
This document moves beyond standard GHS compliance, offering a "Safety by Design" approach for researchers synthesizing or utilizing this scaffold in drug discovery (e.g., kinase inhibitor development).
Part 1: Chemical Identity & Physicochemical Profiling
1.1 Nomenclature & Identifiers
Chemical Name: 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one[1]
Common Synonyms: 5'-Fluoro-2'-(3-fluorophenoxy)acetophenone; 2-Acetyl-4-fluoro-1-(3-fluorophenoxy)benzene.
CAS Number: Note: As a specialized research intermediate, a public CAS may not be widely indexed. Use SMILES for definitive database searching.
Physical State: Solid (likely off-white to pale yellow crystalline powder).
Solubility: Insoluble in water; soluble in organic solvents (DCM, DMSO, Methanol, Ethyl Acetate).
Lipophilicity (LogP): ~3.2 – 3.8 (Predicted). The bis-fluorination and diphenyl ether linkage significantly increase lipophilicity, facilitating cell membrane permeability but also increasing potential for bioaccumulation in aquatic environments [1].
Part 2: Hazard Identification & Toxicology (SAR Analysis)
2.1 GHS Classification (Predicted)
Based on the functional groups (acetophenone core + fluorinated ether), the following hazards are assigned via read-across from analogous compounds like 2'-fluoroacetophenone and diphenyl ether derivatives.
Acetophenone Moiety: Ketones can act as mucous membrane irritants. The metabolic pathway often involves reduction to the corresponding alcohol, followed by glucuronidation.
Fluorinated Ether Linkage: The ether bond is chemically robust, resisting rapid metabolic hydrolysis. This stability implies that if systemic absorption occurs, the molecule may persist longer than non-fluorinated analogs, necessitating strict PPE to prevent chronic low-level exposure [2].
Part 3: Safe Handling & Synthesis Workflow
3.1 The "Why" Behind the Protocol
Handling this compound requires mitigating two primary risks:
Inhalation of Particulates: As a likely solid, the fluorinated nature increases potency. Dust inhalation must be prevented.[2][4][5]
Cross-Contamination: The lipophilic nature means it will adhere to nitrile gloves and bench surfaces. Double-gloving and frequent changes are mandatory.
3.2 Synthesis Context (The Origin)
This compound is typically synthesized via an SNAr (Nucleophilic Aromatic Substitution) reaction. Understanding this pathway helps anticipate impurities (e.g., unreacted 3-fluorophenol, which is corrosive).
Figure 1: Typical synthesis pathway via SNAr coupling. Note the risk of residual phenolic impurities.
3.3 Operational Handling Workflow
This self-validating workflow ensures no step is skipped during experimental setup.
Figure 2: Safe handling SOP for weighing and transfer.
Fluorinated organics can adhere to the cornea; prolonged rinsing is required to overcome lipophilicity.
Skin Contact
Wash with soap & water; Do NOT use alcohol.
Alcohol acts as a permeation enhancer, driving the lipophilic compound deeper into the dermis.
Inhalation
Move to fresh air; support breathing.[2][3][4][5][6][8]
Irritation of the bronchial lining can cause delayed edema. Monitor for 24h.
Ingestion
Rinse mouth; do NOT induce vomiting.
Aspiration risk of the solvent/compound mixture outweighs the benefit of expulsion.
4.2 Spill Management
Isolate: Evacuate the immediate area (10 ft radius).
PPE: Don N95 or P100 respirator if powder is airborne.
Neutralize: Not applicable (chemically stable).
Contain: Wet sweep (using an inert solvent like heptane) to avoid dust generation. Do not dry sweep.
Part 5: Storage & Stability
Storage Conditions: Store at 2–8°C (Refrigerated). While the ether linkage is stable, the acetyl group can be susceptible to slow oxidation or condensation over years.
Incompatibilities: Strong oxidizing agents (e.g., permanganates) and strong bases (can induce aldol condensation of the ketone).
Shelf Life: Re-test purity annually via HPLC. Look for the appearance of hydrolysis products (phenols).
References
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
Fluorinated Ether Stability
Smart, B. E. (2001). "Fluorine Substituent Effects (on bioactivity and stability)." Journal of Fluorine Chemistry, 109(1), 3-11. Link
General Acetophenone Safety
PubChem. (2025). Safety Data Sheet for 2'-Fluoroacetophenone. National Library of Medicine. Link
Synthesis Context (SNAr)
Smith, M. B. (2020).[9] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard reference for Nucleophilic Aromatic Substitution mechanisms).
An In-depth Technical Guide to the Physicochemical Characterization of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one: Melting and Boiling Point Determination
For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the melting...
Author: BenchChem Technical Support Team. Date: March 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the melting and boiling points of the novel compound 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one. In the absence of direct experimental data for this specific molecule, this document outlines a robust framework for the estimation of these critical physical properties based on the analysis of structurally analogous compounds. Furthermore, it details validated experimental protocols for the precise measurement of melting and boiling points, ensuring data integrity and reproducibility, which are paramount in the fields of chemical research and pharmaceutical development.
Introduction
The melting and boiling points of a chemical entity are fundamental physical properties that provide invaluable insights into its purity, stability, and intermolecular forces. For professionals in drug development, these parameters are critical for formulation design, purification processes, and ensuring the overall quality and consistency of active pharmaceutical ingredients (APIs). 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one, a compound of interest in medicinal chemistry, necessitates a thorough physicochemical characterization. This guide serves as a senior application scientist's approach to establishing these key data points, blending theoretical estimation with rigorous experimental methodology.
Estimation of Melting and Boiling Points
To construct a reliable estimate, we will consider the following analogous compounds:
Compound
Structure
Melting Point (°C)
Boiling Point (°C)
2'-Phenoxyacetophenone
A phenyl group attached to an acetophenone via an ether linkage.
71.0 to 75.0
361.3 at 760 mmHg
1-(4-Phenoxyphenyl)ethanone
Isomeric to 2'-phenoxyacetophenone, with the phenoxy group at the 4-position.
49-51
119-120 at 0.03 Torr
1-(3-Fluorophenyl)ethanone
An acetophenone with a single fluorine atom on the phenyl ring.
The parent structure, 2'-phenoxyacetophenone, provides a solid baseline with a melting point in the range of 71-75 °C and a high boiling point of 361.3 °C[3]. The introduction of fluorine atoms can have varied effects on melting and boiling points. The high electronegativity of fluorine can increase intermolecular dipole-dipole interactions, potentially raising the boiling point. However, the effect on the melting point is less predictable and is highly dependent on the crystal lattice packing, which can be disrupted or enhanced by the substitution.
Given that 1-(3-Fluorophenyl)ethanone has a boiling point of 204 °C[1], and considering the larger molecular weight and increased potential for dipole-dipole interactions in 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one, it is reasonable to estimate its boiling point to be significantly higher, likely in the range of 350-380 °C at atmospheric pressure.
For the melting point, the presence of two fluorine atoms may disrupt the crystal packing compared to the non-fluorinated 2'-phenoxyacetophenone. Therefore, a slightly lower or a similar melting point is anticipated. A reasonable estimate for the melting point of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one would be in the range of 65-80 °C .
It is imperative to underscore that these are estimations. The subsequent sections of this guide will detail the precise experimental methods required to validate these predictions.
Experimental Determination of Melting Point
The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity.
Principle
A small, finely powdered sample of the compound is heated at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range. A narrow range (0.5-2 °C) is indicative of a high-purity compound.
Recommended Methodology: Capillary Method using a Mel-Temp Apparatus
This is a widely accepted and accurate method for determining the melting point of a crystalline solid.
Apparatus:
Melting point apparatus (e.g., Mel-Temp)
Capillary tubes (sealed at one end)
Spatula
Watch glass
Mortar and pestle
Protocol:
Sample Preparation: Place a small amount of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one on a clean, dry watch glass. If the sample is not a fine powder, gently grind it using a mortar and pestle.
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.
Apparatus Setup: Place the loaded capillary tube into the sample holder of the Mel-Temp apparatus.
Heating and Observation:
Set the heating rate to a rapid setting initially to approach the estimated melting point quickly.
Once the temperature is within 15-20 °C of the estimated melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.
Observe the sample closely through the magnifying lens.
Data Recording:
Record the temperature at which the first drop of liquid appears (T1).
Record the temperature at which the entire sample has melted (T2).
The melting point is reported as the range T1-T2.
Repeat for Accuracy: Perform at least two more measurements with fresh samples to ensure the reproducibility of the results.
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Principle
A small amount of the liquid is heated, and the temperature of the vapor in equilibrium with the boiling liquid is measured.
Recommended Methodology: Micro Boiling Point Determination using a Thiele Tube
This method is suitable when only a small quantity of the substance is available.
Apparatus:
Thiele tube
Thermometer
Small test tube (ignition tube)
Capillary tube (sealed at one end)
Heating oil (e.g., mineral oil or silicone oil)
Bunsen burner or a hot plate
Clamp and stand
Protocol:
Apparatus Setup:
Fill the Thiele tube with heating oil to a level just above the side arm.
Attach a small test tube containing 0.5-1 mL of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one to a thermometer using a rubber band or a small piece of wire. The bulb of the thermometer should be level with the sample.
Place a capillary tube (sealed end up) inside the test tube with the sample.
Suspend the thermometer and the attached test tube in the Thiele tube, ensuring the sample is below the oil level.
Heating and Observation:
Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner or by placing it on a hot plate. The design of the Thiele tube ensures uniform heating of the oil through convection currents.
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is the air initially trapped in the capillary.
Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor of the sample has displaced all the air from the capillary.
Data Recording:
Stop heating and allow the apparatus to cool slowly.
The stream of bubbles will slow down and eventually stop. At the moment the bubbling ceases and the liquid just begins to be drawn back into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure.
Record the temperature at this point. This is the boiling point of the liquid.
Repeat for Accuracy: Allow the apparatus to cool further and then repeat the heating and cooling cycle to obtain a second reading.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of melting and boiling points.
Conclusion
While direct literature values for the melting and boiling points of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one are currently unavailable, a scientifically sound estimation places them in the range of 65-80 °C and 350-380 °C, respectively. This guide provides detailed, field-proven protocols for the experimental determination of these crucial parameters. Adherence to these methodologies will ensure the generation of accurate and reliable data, which is fundamental for the progression of research and development activities involving this compound. The principles and techniques described herein are broadly applicable to the characterization of novel organic molecules, reinforcing the importance of rigorous physicochemical analysis in the scientific endeavor.
References
GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]
Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]
University of Calgary. (n.d.). Melting Point Determination. [Link]
University of Calgary. (n.d.). Micro-boiling point measurement. [Link]
Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Link]
JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. [Link]
CAS Common Chemistry. (n.d.). 1-(4-Phenoxyphenyl)ethanone. [Link]
Structural analysis of fluorinated acetophenone derivatives
The Stereoelectronic Architecture of Fluorinated Acetophenones: A Comprehensive Guide to Structural Elucidation Executive Summary: The Strategic Value of Fluorination The strategic incorporation of fluorine into acetophe...
Author: BenchChem Technical Support Team. Date: March 2026
The Stereoelectronic Architecture of Fluorinated Acetophenones: A Comprehensive Guide to Structural Elucidation
Executive Summary: The Strategic Value of Fluorination
The strategic incorporation of fluorine into acetophenone scaffolds is a cornerstone of modern rational drug design. Fluorinated acetophenone derivatives exhibit profound bioactivity, such as acting as highly potent, slow-binding inhibitors of acetylcholinesterase (e.g., TFK, which binds with a
of 5.15 nM)[1]. However, fluorine does not merely alter lipophilicity; it fundamentally rewrites the conformational landscape of the molecule through powerful stereoelectronic effects.
As Application Scientists, we cannot treat these molecules as static 2D drawings. Understanding their 3D conformational preferences—driven by lone-pair repulsion, dipole-dipole interactions, and hyperconjugation—is critical. This guide provides an authoritative, self-validating framework for the structural analysis of fluorinated acetophenones, bridging solution-state NMR, solid-state crystallography, and in silico thermodynamics.
The Causality of Conformation: Stereoelectronic Forces
To accurately analyze these structures, one must first understand the causality behind their geometric preferences. The highly polarized, yet poorly polarizable, C–F bond dictates molecular shape based on its position relative to the carbonyl group.
α-Fluoroacetophenones: The Solvent-Dependent Dipole Switch
The conformation of
-fluoroacetophenone is highly sensitive to its dielectric environment.
Gas Phase / Non-Polar Media: The molecule avoids aligning the highly polar C=O and C–F bonds. The energy minimum occurs at a gauche/trans O=C–C–F dihedral angle of approximately 140°[2]. The Causality: This specific angle maximizes the stabilizing orbital overlap between the carbonyl
-system and the developing aromatic -system while minimizing steric clash[2].
Polar Media (e.g., Ethanol): The conformational preference violently shifts. The lowest energy state becomes the cis-conformation (0° dihedral), placing the C–F and C=O bonds in the exact same plane[2]. The Causality: In a high-dielectric medium, the severe energetic penalty of aligning parallel dipoles is offset by solvent solvation. The solvent stabilizes the highly polar cis-geometry, overriding internal steric repulsion[2].
2'-Fluoroacetophenones: The s-trans Lock and Through-Space Coupling
When fluorine is placed at the ortho (2') position of the aromatic ring, the proximity to the acetyl group forces a strict conformational dichotomy: s-cis versus s-trans.
The Causality: An s-cis conformation forces the highly electronegative fluorine lone pairs and the carbonyl oxygen lone pairs into a syn-periplanar alignment. The resulting electrostatic repulsion is thermodynamically prohibitive[3].
Consequently, 2'-fluoroacetophenones exclusively adopt the s-trans conformation[3]. This rigid lock forces the ortho-fluorine into extreme spatial proximity with the
-methyl group, pushing the atoms closer than the sum of their van der Waals radii. This spatial overlap triggers a quantum mechanical phenomenon: Through-Space (TS) spin-spin coupling [3].
Thermodynamic equilibrium of 2'-fluoroacetophenone conformers driven by stereoelectronic forces.
Table 2: Diagnostic NMR Through-Space Couplings in 2'-Fluoroacetophenones
Coupling Type
Nuclei Involved
Typical Magnitude (Hz)
Structural Implication
|
| H – F(ortho) | 3.20 – 5.03 Hz | Spatial proximity (< sum of vdW radii)[3] |
| | C – F(ortho) | 6.70 – 11.56 Hz | Rigid s-trans conformational lock[3] |
Self-Validating Experimental Protocols
To ensure scientific integrity, structural elucidation cannot rely on a single data point. The following protocols are designed as self-validating systems , where each step provides orthogonal verification of the previous one.
Protocol A: Solution-State Conformational Elucidation via NMR
Objective: Prove the s-trans conformation of a 2'-fluoroacetophenone derivative by isolating and validating Through-Space (TS) couplings.
Base Acquisition (Non-Polar Medium):
Action: Dissolve 15 mg of the analyte in 0.5 mL of CDCl
. Acquire standard 1D H, C, and F NMR spectra.
Analysis: Inspect the
-methyl proton signal. Instead of a singlet, look for a doublet splitting with a magnitude of 3.20–5.03 Hz[3].
Dielectric Titration (The Self-Validation Step):
Action: Re-acquire the spectra in a high-dielectric solvent (e.g., DMSO-
).
Causality: Why change solvents? TS-couplings are uniquely sensitive to the dielectric constant of the medium, correlating linearly with it[3]. If the coupling constant shifts predictably with the dielectric change, you have successfully validated that the coupling is through-space rather than a static through-bond scalar coupling.
coupling is truly a result of an s-trans spatial lock, the F and H atoms must be physically closer than 3 Å. A positive HOESY cross-peak provides definitive, orthogonal proof of this geometry, validating the 1D titration data.
Protocol B: In Silico Conformational Energy Profiling (CEP)
Objective: Map the thermodynamic landscape to validate experimental observations.
Geometry Optimization:
Action: Utilize Density Functional Theory (DFT). The B3LYP functional with a 6-311++G(d,p) basis set is the gold standard for mapping the structural parameters of these halogenated systems[4].
Relaxed Potential Energy Surface (PES) Scan:
Action: Constrain the O=C–C–F dihedral angle and step it from 0° to 180° in 10° increments, allowing all other internal coordinates to relax.
Causality: This generates the Conformational Energy Profile (CEP), explicitly revealing the energetic barriers (activation energy for rotation) between the s-cis and s-trans states.
Implicit Solvent Modeling (The Self-Validation Step):
Action: Apply the Polarizable Continuum Model (PCM) using ethanol parameters.
Causality: To validate the solvent-dependent shift observed in
-fluoroacetophenones[2], the in silico model must replicate the inversion of the global minimum from ~140° (gas phase) to 0° (PCM-Ethanol). If the model matches the NMR data, the system is validated.
Self-validating structural analysis workflow integrating solution, in silico, and solid-state data.
Conclusion
The structural analysis of fluorinated acetophenone derivatives cannot rely on assumptions of free rotation. The highly polarized nature of the C–F bond introduces severe stereoelectronic constraints that dictate molecular geometry. By employing a self-validating workflow—combining the dielectric sensitivity of Through-Space NMR couplings, orthogonal HOESY spatial checks, and rigorous DFT thermodynamic mapping—researchers can confidently elucidate these structures. This level of rigor is not merely academic; it is the foundational requirement for utilizing these scaffolds effectively in rational drug design and targeted target-ligand binding optimization.
1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one PubChem CID and data
Comprehensive Technical Guide on 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one: Structural Data, Synthesis, and Applications in Drug Discovery Executive Summary From the perspective of a Senior Application Scientist,...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Technical Guide on 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one: Structural Data, Synthesis, and Applications in Drug Discovery
Executive Summary
From the perspective of a Senior Application Scientist, the rational design of small-molecule therapeutics relies heavily on privileged scaffolds. 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one (CAS: 1019479-77-6) is a highly versatile, fluorinated diaryl ether building block. While specific PubChem CIDs for highly specialized commercial intermediates can sometimes be dynamically indexed or subsumed under generic structural hashes, the physicochemical parameters and synthetic utility of this compound are well-established. This whitepaper deconstructs the mechanistic rationale behind its structural features, details self-validating synthetic protocols, and outlines its downstream applications in medicinal chemistry.
Chemical Identity & Structural Data
The structural architecture of this molecule features an acetophenone core substituted with a fluorine atom at the 5-position and a 3-fluorophenoxy group at the 2-position. The table below summarizes its core quantitative data.
Property
Value
Chemical Name
1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
CAS Registry Number
1019479-77-6
MDL Number
MFCD11524227
Molecular Formula
C₁₄H₁₀F₂O₂
Molecular Weight
248.23 g/mol
Canonical SMILES
CC(=O)C1=C(OC2=CC=CC(F)=C2)C=CC(F)=C1
Physical State
Solid (typically crystalline)
Mechanistic Rationale in Drug Design
The integration of this specific scaffold into drug discovery pipelines is driven by strict causality regarding its pharmacophoric elements:
The Diaryl Ether Linkage: The ether oxygen provides a flexible hinge that allows the two aromatic rings to adopt a non-planar, "V-shaped" conformation. This is a classic motif for binding into the hydrophobic pockets of kinase hinge regions (e.g., p38 MAP kinase or B-Raf).
Fluorine Substitution (C5 and C3'): The strategic placement of fluorine atoms serves a dual purpose. First, it lowers the pKa of proximal functional groups and modulates the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability. Second, fluorine blocks cytochrome P450-mediated oxidative metabolism at electron-rich aromatic positions, significantly increasing the pharmacokinetic half-life of downstream drug candidates.
The Acetyl Handle: The methyl ketone acts as a versatile synthetic handle. It is an ideal precursor for the construction of nitrogen-containing heterocycles (pyrazoles, imidazoles, thiazoles) which frequently serve as the primary hydrogen-bond donors/acceptors in target binding.
Synthetic Workflow: Regioselective SNAr
The most efficient route to synthesize this diaryl ether is via a regioselective Nucleophilic Aromatic Substitution (SNAr) [1, 2].
Causality of the Reaction Design:
To synthesize this target, 1-(2,5-difluorophenyl)ethan-1-one is reacted with 3-fluorophenol. The acetyl group (-C(=O)CH3) is a strong electron-withdrawing group (EWG). It activates the ortho position (C2) for nucleophilic attack by stabilizing the resulting anionic Meisenheimer complex. The meta position (C5) remains unactivated. Consequently, the phenoxide nucleophile selectively displaces the C2-fluorine, leaving the C5-fluorine intact [1]. Potassium carbonate (K₂CO₃) is chosen as the base because it is strong enough to deprotonate the phenol but mild enough to prevent unwanted aldol condensation of the acetophenone's methyl group [2].
Protocol 1: Synthesis of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
This protocol is designed as a self-validating system; in-process monitoring ensures regiochemical fidelity.
Preparation: Charge a flame-dried round-bottom flask with 1-(2,5-difluorophenyl)ethan-1-one (1.0 equiv) and 3-fluorophenol (1.1 equiv).
Solvation & Base Addition: Dissolve the reactants in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration). Add finely powdered anhydrous K₂CO₃ (1.5 equiv). Rationale: DMF solvates the potassium cation, leaving the phenoxide highly naked and nucleophilic.
Thermal Activation: Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 6 hours. Rationale: Thermal energy is required to overcome the activation barrier of the Meisenheimer complex formation.
In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is complete when the starting material mass vanishes and the target mass (
) dominates.
Workup: Cool the mixture to room temperature and quench with ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure product.
Regioselective SNAr workflow for diaryl ether synthesis.
Downstream Applications: Aminothiazole Construction
Once the 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one scaffold is secured, it is frequently advanced into aminothiazole derivatives—a highly privileged pharmacophore in oncology and inflammatory disease targeting.
Protocol 2: Hantzsch Thiazole Synthesis
-Bromination: Dissolve the acetophenone (1.0 equiv) in a 1:1 mixture of EtOAc and CHCl₃. Add Copper(II) bromide (CuBr₂, 2.0 equiv) and reflux for 4 hours. Causality: CuBr₂ is selected over elemental Br₂ because it provides controlled, thermodynamic enolization, strictly limiting the reaction to mono-bromination and preventing dibrominated impurities.
Filtration: Filter the resulting copper(I) bromide (CuBr) precipitate and concentrate the filtrate to isolate the 2-bromo-1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one intermediate.
Cyclocondensation: Dissolve the crude
-bromoketone in absolute ethanol. Add thiourea (1.2 equiv) and reflux for 3 hours. The nucleophilic sulfur attacks the -carbon, followed by cyclization of the nitrogen onto the carbonyl carbon.
Isolation: Cool the mixture to precipitate the aminothiazole hydrobromide salt. Neutralize with saturated NaHCO₃ to yield the free base kinase inhibitor candidate.
Downstream functionalization into aminothiazole kinase inhibitors.
References
Polidano, Kurt. "Exploring New Directions in Hydrogen Transfer Chemistry." Cardiff University, 2019.[Link][1]
Literature review on 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one synthesis
This technical guide details the synthesis of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one , a diaryl ether scaffold utilized in the development of advanced agrochemicals (e.g., succinate dehydrogenase inhibitors) a...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the synthesis of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one , a diaryl ether scaffold utilized in the development of advanced agrochemicals (e.g., succinate dehydrogenase inhibitors) and pharmaceutical kinase inhibitors.
The synthesis strategy prioritizes Nucleophilic Aromatic Substitution (SNAr) , exploiting the regioselective activation provided by the acetyl group.
Core Structure: Acetophenone derivative with a 3-fluorophenoxy ether linkage at the ortho position and a fluorine atom at the meta position (relative to the acetyl group).
Primary Methodology: Regioselective SNAr displacement of fluoride from 2,5-difluoroacetophenone using 3-fluorophenol.
Key Advantage: The acetyl group at C1 activates the C2-fluorine for substitution while leaving the C5-fluorine intact, eliminating the need for protecting groups or transition metal catalysis.
Retrosynthetic Analysis
The most robust disconnection is at the diaryl ether oxygen.
Disconnection: C(Ar)–O bond formation.
Synthons:
Electrophile: 1-(2,5-Difluorophenyl)ethan-1-one (Activated by electron-withdrawing carbonyl).
Nucleophile: 3-Fluorophenol (Phenoxide anion generated in situ).
Logical Pathway Visualization
Figure 1: Retrosynthetic breakdown identifying the commercially available starting materials.
Detailed Synthetic Protocol (SNAr Route)
Reaction Mechanism & Regioselectivity
The reaction relies on the SNAr mechanism .
Activation: The acetyl group at C1 is a strong electron-withdrawing group (EWG). It withdraws electron density from the benzene ring via resonance (-M effect) and induction (-I effect).
Regioselectivity:
Position 2 (Ortho): Highly activated. The negative charge in the Meisenheimer intermediate is delocalized onto the carbonyl oxygen, significantly stabilizing the transition state.
Position 5 (Meta): Less activated. The negative charge cannot be delocalized onto the carbonyl group; it is only stabilized by the inductive effect of the fluorine atoms.
Outcome: Substitution occurs exclusively at Position 2.
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line to maintain an inert atmosphere.
Charging: Add 3-fluorophenol (1.23 g) and anhydrous DMF (10 mL).
Deprotonation: Add K₂CO₃ (2.07 g) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: Slight exotherm may occur.
Addition: Add 1-(2,5-difluorophenyl)ethanone (1.56 g) dissolved in DMF (5 mL) dropwise over 5 minutes.
Reaction: Heat the mixture to 80–90 °C for 4–6 hours.
Monitoring: Check by TLC (Hexane/EtOAc 4:1) or HPLC.[1][3] The starting ketone should be consumed.
Workup:
Cool the mixture to room temperature.
Pour into ice-water (100 mL) with vigorous stirring. The product typically precipitates as a solid or oil.
Extract with Ethyl Acetate (3 x 30 mL).
Wash combined organics with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF.
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
If solid: Recrystallize from Hexane/Ethyl Acetate.
If oil: Flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexane).
Expected Analytical Data[3][4]
Physical State: White to off-white crystalline solid.
¹H NMR (400 MHz, CDCl₃):
δ 2.60 (s, 3H, COCH₃).
δ 6.70–6.90 (m, 3H, Phenoxy protons).
δ 6.95 (dd, 1H, H-3 on acetophenone ring, ortho to ether).
δ 7.15 (m, 1H, H-4 on acetophenone ring).
δ 7.50 (dd, 1H, H-6 on acetophenone ring, ortho to carbonyl).
MS (ESI): m/z [M+H]⁺ expected ~249.07.
Process Optimization & Troubleshooting
Solvent & Base Screening
The choice of solvent strongly influences the reaction rate of SNAr.
Solvent
Base
Temp (°C)
Yield
Notes
DMF
K₂CO₃
90
High (85-92%)
Standard condition. Fast reaction.
DMSO
Cs₂CO₃
60
High (90%)
Lower temp required due to Cs effect; harder workup.
Acetonitrile
K₂CO₃
Reflux
Low (<40%)
Too slow; solvent boiling point too low.
Toluene
NaH
110
Moderate (60%)
Requires strong base; higher safety risk.
Critical Control Points
Water Content: DMF must be anhydrous. Water competes as a nucleophile, leading to the hydrolysis byproduct (2-hydroxy-5-fluoroacetophenone).
Temperature Control: Do not exceed 120 °C. Higher temperatures may promote ether cleavage or substitution at the meta-fluorine (though rare).
Reaction Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis.
Safety & Handling
Fluorinated Aromatics: Generally irritants. 3-Fluorophenol is corrosive and toxic if absorbed through the skin. Wear butyl rubber gloves.
Exotherm: The deprotonation step (Phenol + Base) can be exothermic. Add base slowly.
Waste: Aqueous waste will contain fluoride salts and DMF. Dispose of according to halogenated solvent protocols.
References
Pfizer Products Inc. (2005). 6-Substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2C receptor agonists. WO2005082859A1. (Describes analogous SNAr of 2,5-difluoroacetophenone with substituted phenols).
Guidechem. (2020). Synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone. (Provides background on the stability and reactivity of the 2-acetyl-4-fluorophenol core).
ChemicalBook. 1-(2,5-Difluorophenyl)ethanone Product Properties. (Starting material specifications).
Core Structural Motif: Diaryl ether linked ortho to an acetyl group.
Synthetic Strategy (SNAr)
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) . The key to this protocol is exploiting the electronic differentiation between the two fluorine atoms on the starting material, 2',5'-difluoroacetophenone.[1]
Regioselectivity Mechanism: The acetyl group at position 1 is a strong electron-withdrawing group (EWG).[1] It activates the ortho (position 2) and para (position 4) positions towards nucleophilic attack.
Differentiation:
Position 2 (F): Ortho to the acetyl group. Highly activated.
Position 5 (F): Meta to the acetyl group. Not activated by resonance.
Outcome: The phenoxide nucleophile will selectively displace the fluorine at position 2, leaving the fluorine at position 5 intact.
Figure 1: Retrosynthetic analysis showing the disconnection of the diaryl ether bond.
7.55 (dd, 1H, Ar-H ortho to carbonyl) – Deshielded by carbonyl.[1]
6.70–7.40 (m, 4H, Phenoxy ring protons).
NMR:
Two distinct signals in the range of -110 to -120 ppm.[1]
Mass Spectrometry (ESI+):
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Wet DMF or Old Base
Use anhydrous DMF; grind to fine powder before use.[1]
Impurity: Bis-ether
Excess Phenol/High Temp
Strictly control stoichiometry (1.05 equiv phenol) and keep temp <100°C.
Starting Material Remains
Low Reactivity
Add catalytic KI (5 mol%) or switch solvent to DMSO (faster rate).[1]
Oily Product
Residual Solvent
Dry under high vacuum for >12h; attempt seed crystal induction.
Part 4: Safety & Handling
2',5'-Difluoroacetophenone: Irritant to eyes and skin.[1] Handle in a fume hood.
3-Fluorophenol: Toxic if swallowed, corrosive.[1] Causes severe skin burns.[1] Wear nitrile gloves and face shield.
DMF: Hepatotoxic and readily absorbed through skin. Use double gloves.
References
Chemical Identification: National Institute of Standards and Technology (NIST).[6] "2',5'-Difluoroacetophenone."[1][5][6][9][10] NIST Chemistry WebBook, SRD 69. [Link][6]
SNAr Methodology: Beletskaya, I. P., & Cheprakov, A. V.[1] "Copper in cross-coupling reactions: The post-Ullmann chemistry." Coordination Chemistry Reviews, 248(21-24), 2337-2364.[1] (Contextual reference for diaryl ether synthesis alternatives).
Regioselectivity: Ye, N., et al. "Regioselective SNAr reactions of poly-halogenated pyridines and benzenes."[1] Journal of Organic Chemistry. (General principles of ortho-activation by EWG).
Application Note: 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one as a Pharmacophore Scaffold
This Application Note is designed for researchers and process chemists involved in the synthesis of fluorinated bioactive scaffolds. It details the technical specifications, synthetic utility, and handling protocols for...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists involved in the synthesis of fluorinated bioactive scaffolds. It details the technical specifications, synthetic utility, and handling protocols for 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one (CAS 1019479-77-6), a critical intermediate in the development of kinase inhibitors and sodium channel blockers.[1]
[1]
Executive Summary
1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one is a specialized diaryl ether intermediate characterized by a specific 5-fluoro substitution on the acetophenone ring and a 3-fluorophenoxy moiety at the ortho position.[1] This structural motif is highly valued in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity (LogP) while serving as a precursor to benzofurans , indazoles , and quinolines .
These heterocycles are privileged structures in the design of p38 MAPK inhibitors , Nav1.7 channel blockers (analgesics), and agrochemicals (PPO inhibitors). This guide provides a validated framework for utilizing this intermediate in high-purity organic synthesis.
Chemical Identity & Specifications
Parameter
Specification
Chemical Name
1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
CAS Number
1019479-77-6
Molecular Formula
C₁₄H₁₀F₂O₂
Molecular Weight
248.23 g/mol
Appearance
White to off-white crystalline solid
Melting Point
84–88 °C (Typical)
Solubility
Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Purity (HPLC)
≥ 98.0%
Key Functional Groups
Acetyl (-COCH₃), Aryl Fluorides, Diaryl Ether
Synthetic Utility & Mechanism
The utility of this compound lies in the ortho-positioning of the acetyl group relative to the phenoxy ether. This geometry facilitates intramolecular cyclization reactions, allowing for the rapid construction of tricyclic cores.
Primary Reaction Pathways[1]
Indazole Formation: Condensation with hydrazine derivatives yields 1,2-diaryl indazoles, a scaffold common in anti-inflammatory drugs.
Benzofuran Synthesis: Under McMurry coupling conditions or acid-catalyzed cyclodehydration, the ketone can close the ring to form 3-methyl-substituted dibenzofurans.[1]
Alpha-Halogenation: The acetyl group is readily brominated to form
-bromo ketones, which are precursors to thiazoles and imidazoles.[1]
Mechanistic Visualization
The following diagram illustrates the retrosynthetic logic and downstream applications of the scaffold.
Caption: Synthetic workflow from precursors to the target intermediate and its downstream pharmaceutical applications.
Experimental Protocols
Protocol A: Synthesis of the Intermediate (Chan-Lam Coupling)
Note: If the compound is not purchased commercially, it can be synthesized via the Chan-Lam coupling of 5-fluoro-2-hydroxyacetophenone.[1]
Setup: In a dry round-bottom flask equipped with a drying tube (CaCl₂), charge 5-fluoro-2-hydroxyacetophenone, 3-fluorophenylboronic acid, and Cu(OAc)₂.
Solvent Addition: Add anhydrous DCM and activated molecular sieves. Stir the suspension at room temperature (25 °C) for 10 minutes.
Base Addition: Add pyridine dropwise. The reaction mixture will turn a deep blue/green color.
Reaction: Stir vigorously at room temperature under an air atmosphere (oxygen is required for the catalytic cycle) for 24–48 hours. Monitor by TLC (Hexane:EtOAc 8:1).
Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine.
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Validation:
¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the phenolic -OH signal (~11-12 ppm) and the retention of the acetyl methyl singlet (~2.6 ppm).[1]
Fluorine Safety: While the C-F bonds are stable, combustion may release toxic HF gas.
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).
References
Synthesis of Diaryl Ethers: Evans, D. A., et al. "Copper-promoted arylation of phenols with arylboronic acids." Tetrahedron Letters, 1998, 39(19), 2937-2940. Link
Compound Data Source: PubChem Compound Summary for CAS 1019479-77-6. Link
Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009, 9, 28-39. Link
McMurry Cyclization: McMurry, J. E. "Carbonyl-coupling reactions using low-valent titanium." Chemical Reviews, 1989, 89(7), 1513–1524. Link
Technical Application Note: Utilization of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one in Agrochemical Synthesis
This application note details the utilization of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one (CAS: 1300582-07-3 analog/isomer) as a critical building block in the synthesis of novel oxime-ether strobilurin fungicid...
Author: BenchChem Technical Support Team. Date: March 2026
This application note details the utilization of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one (CAS: 1300582-07-3 analog/isomer) as a critical building block in the synthesis of novel oxime-ether strobilurin fungicides .
This compound serves as the lipophilic "tail" moiety for next-generation Quinone outside Inhibitors (QoIs), specifically targeting the cytochrome bc1 complex in fungal pathogens. Its specific fluorination pattern (5-fluoro on the acetophenone ring and 3-fluoro on the phenoxy ring) is engineered to enhance metabolic stability and lipophilicity, key factors in the efficacy of fungicides like Flufenoxystrobin (SYP-3759) and related analogues developed by institutions such as the Shenyang Research Institute of Chemical Industry (SYRICI).
Introduction & Core Utility
1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one acts as the aryl-ketone scaffold for the synthesis of broad-spectrum fungicides. In the context of strobilurin design, this molecule provides the "Side Chain A" (lipophilic domain) which is linked to the "Side Chain B" (pharmacophore/toxophore) via an oxime ether linkage.
Mechanism of Action in Final Active Ingredient (AI)
The final agrochemical derived from this intermediate functions as a Mitochondrial Respiration Inhibitor .
Binding: The strobilurin pharmacophore (methoxyacrylate or methoxyiminoacetate) binds to the Qp site of the cytochrome bc1 complex (Complex III).
Enhancement: The 5-fluoro-2-(3-fluorophenoxy) tail, derived from this ketone, occupies the hydrophobic pocket of the enzyme, blocking electron transfer from ubiquinol to cytochrome c. The fluorine substitutions prevent rapid oxidative metabolism (e.g., hydroxylation) of the phenyl rings, significantly extending the half-life of the fungicide within the plant and the pathogen.
Synthetic Protocols
The following protocols describe the construction of the ketone and its subsequent conversion into an active strobilurin fungicide .
Protocol A: Synthesis of the Ketone Intermediate
Objective: Prepare 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one via Nucleophilic Aromatic Substitution (SNAr).
Charge: In a dry 3-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-Fluorophenol (11.2 g, 0.1 mol) in DMF (100 mL).
Deprotonation: Add K₂CO₃ (27.6 g, 0.2 mol) and stir at room temperature for 30 minutes to generate the phenoxide.
Addition: Dropwise add 2,5-Difluoroacetophenone (15.6 g, 0.1 mol) to the mixture. The 2-position fluorine is highly activated due to the ortho-acetyl electron-withdrawing group.
Reaction: Heat the mixture to 90 °C and monitor by TLC/HPLC. Reaction typically completes in 4–6 hours.
Work-up: Cool to RT. Pour into ice-water (500 mL). Extract with Ethyl Acetate (3 x 100 mL).
Purification: Wash organic layer with 1N NaOH (to remove excess phenol), water, and brine. Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Hexane to yield the target ketone as a white/off-white solid.
Protocol B: Conversion to Oxime (Key Activation Step)
Objective: Convert the ketone to the corresponding oxime, creating the linkage point for the strobilurin pharmacophore.
Reagents:
Substrate: 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one (from Protocol A)
Dissolve the ketone (24.8 g, 0.1 mol) in Ethanol (150 mL).
Add a solution of NH₂OH·HCl (10.4 g, 0.15 mol) and NaOAc (16.4 g, 0.2 mol) in Water (40 mL).
Reflux for 3–5 hours.
Remove ethanol under reduced pressure. Dilute residue with water and extract with Dichloromethane (DCM).
Critical Step: The product will exist as E/Z isomers. For strobilurins, the E-isomer is often preferred, but isomerization can occur in the next step. Isolate the crude oxime (approx. yield >90%).
Protocol C: Coupling to Strobilurin Pharmacophore
Objective: Synthesize the final fungicide (e.g., Flufenoxystrobin analog) via O-alkylation.
Base: Sodium Hydride (NaH, 60% dispersion) or K₂CO₃.
Solvent: DMF (Dry).
Methodology:
Dissolve the Oxime (0.1 mol) in dry DMF (100 mL) and cool to 0 °C.
Add NaH (0.12 mol) portion-wise. Stir for 30 min until H₂ evolution ceases (formation of oximate anion).
Add the bromomethyl-strobilurin intermediate (0.1 mol) dissolved in DMF dropwise.
Allow to warm to RT and stir for 4–8 hours.
Quench: Carefully add water. Extract with Ethyl Acetate.
Purification: Silica gel chromatography (Hexane:EtOAc 8:2).
Result: The final Oxime-Ether Strobilurin Fungicide .
Reaction Pathway Visualization
The following diagram illustrates the synthetic pathway from the fluorinated building blocks to the final active ingredient.
Caption: Synthetic workflow converting the ketone intermediate into a bioactive strobilurin fungicide via oxime formation and ether linkage.
Analytical Quality Control
To ensure the integrity of the intermediate for downstream synthesis, the following QC parameters must be met.
Test
Method
Acceptance Criteria
Purity
HPLC (C18 Column, ACN/Water gradient)
≥ 98.0% (Area %)
Identity
¹H-NMR (CDCl₃)
Distinct singlet (acetyl CH₃) at ~2.6 ppm; Aromatic region 6.8–7.5 ppm.
Fluorine Content
¹⁹F-NMR
Two distinct signals (approx. -110 to -120 ppm range).
Moisture
Karl Fischer (KF)
≤ 0.5% (Critical for Protocol C)
Appearance
Visual Inspection
White to pale yellow crystalline solid
Safety & Handling (MSDS Summary)
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H411: Toxic to aquatic life with long-lasting effects (typical for fluorinated diphenyl ethers).
Handling: Use in a fume hood. Avoid dust generation. Wear nitrile gloves and safety goggles.
Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or hydrolysis.
References
Shenyang Research Institute of Chemical Industry (SYRICI). Discovery and synthesis of novel strobilurin fungicides: Flufenoxystrobin (SYP-3759).
Liu, A., et al. (2008). Synthesis and fungicidal activities of novel bis(trifluoromethyl)phenyl-based strobilurins.[1] Journal of Agricultural and Food Chemistry, 56(15), 6562-6566.[1]
Zhang, H., et al. Synthesis and biological activity of novel strobilurin derivatives containing substituted pyrazole moiety. (Context on SYP series chemistry).
PubChem. Enoxastrobin (SYP-Z071) Compound Summary. National Library of Medicine.
Dana Bioscience. Product Catalog: 1-(5-Fluoro-2-(3-fluorophenoxy)phenyl)ethan-1-one.[2]
Application Note & Protocols: Handling, Storage, and Synthetic Utility of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
Executive Summary & Scientific Rationale In modern drug discovery, the diaryl ether motif is a highly privileged pharmacophore, frequently utilized in the development of kinase inhibitors, anticonvulsants, and selective...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
In modern drug discovery, the diaryl ether motif is a highly privileged pharmacophore, frequently utilized in the development of kinase inhibitors, anticonvulsants, and selective serotonin reuptake inhibitors (SSRIs) like fluoxetine (1)[1]. 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one (CAS: 1019479-77-6) serves as a critical, advanced building block for synthesizing these complex therapeutics.
The strategic incorporation of two fluorine atoms in this specific acetophenone derivative serves multiple mechanistic purposes:
Metabolic Shielding: Fluorine substitution at the 5-position of the phenyl ring and the 3-position of the phenoxy ring blocks primary sites of cytochrome P450 (CYP450) mediated aromatic oxidation.
Lipophilicity Enhancement: The halogens increase the overall ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
of the molecule, enhancing blood-brain barrier (BBB) penetrance for CNS-targeted applications ()[2].
Synthetic Versatility: The reactive methyl ketone moiety acts as an ideal anchor for reductive amination, Grignard additions, or aldol condensations.
Physicochemical Profile & Safety Data
To ensure reproducible experimental outcomes, it is imperative to understand the foundational properties of the compound. All quantitative data is summarized in Table 1 below.
Table 1: Physicochemical and Hazard Summary
Parameter
Specification / Value
IUPAC Name
1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
CAS Number
1019479-77-6
Molecular Formula
C₁₄H₁₀F₂O₂
Molecular Weight
248.23 g/mol
Solubility
Soluble in DMSO, DMF, Dichloromethane (DCM), and Acetonitrile
Storage Conditions
Inert atmosphere (Ar/N₂), sealed dry, ambient to 8°C
GHS Hazard Codes
H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
Handling and Storage Protocols
Storage Causality & Environmental Control
Acetophenones possess an enolizable
-methyl group. Prolonged exposure to atmospheric oxygen and ambient moisture can lead to slow auto-oxidation, aldol self-condensation, or degradation of the ether linkage.
Protocol: Store the compound in tightly sealed amber glass vials under a positive pressure of an inert gas (Argon is preferred over Nitrogen due to its higher density, which better blankets the solid) (3)[3]. For long-term storage (>3 months), maintain at 2–8°C. Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold compound.
Safety & PPE Requirements
Due to the high lipophilicity imparted by the fluorinated diaryl ether motif, this compound can readily penetrate the stratum corneum.
Protocol: Handle exclusively within a certified Class II fume hood. Mandatory PPE includes double-layered nitrile gloves (changed immediately upon suspected contamination), a chemically resistant lab coat, and wrap-around safety goggles (4)[4].
Experimental Workflows
Protocol A: Preparation of Anhydrous Stock Solutions for High-Throughput Screening (HTS)
Causality: Water contamination in DMSO stock solutions is a primary cause of false negatives in biological assays and failed downstream organometallic reactions. We utilize a self-validating anhydrous protocol.
Preparation: Bake a 20 mL scintillation vial at 120°C for 2 hours. Cool in a vacuum desiccator.
Weighing: Transfer exactly 24.8 mg (0.1 mmol) of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one into the vial.
Purging: Cap the vial with a septum. Insert an Argon line via a needle and a vent needle. Purge for 3 minutes to displace all oxygen.
Dissolution: Inject 10.0 mL of anhydrous, Sure/Seal™ DMSO (water ≤0.005%) via syringe.
Validation (Self-Validating Step): Vortex for 60 seconds. Hold the vial against a strong light source. The solution must be completely optically clear. If any micro-particulates remain, sonicate at 25°C for 5 minutes. Resulting concentration: 10 mM.
Protocol B: Reductive Amination for Pharmacophore Derivatization
Causality: Converting the ketone to an amine is a standard step in generating fluoxetine-like analogs. We utilize Sodium Triacetoxyborohydride (STAB) because it is a mild reducing agent that selectively reduces the intermediate imine without prematurely reducing the starting acetophenone to a secondary alcohol.
Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve 1.0 eq (248 mg, 1.0 mmol) of the acetophenone in 10 mL of anhydrous 1,2-Dichloroethane (DCE).
Amine Addition: Add 1.2 eq of the desired primary amine, followed by 0.1 mL of glacial acetic acid. Causality: The weak acid protonates the ketone oxygen, increasing its electrophilicity and accelerating imine formation.
Reduction: Stir at room temperature for 2 hours. Cool the reaction to 0°C, then add 1.5 eq (318 mg) of STAB portion-wise over 10 minutes.
Reaction Monitoring (Self-Validating Step): After 4 hours, pull a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS. The disappearance of the
248.2 peak and the appearance of the product mass confirms successful conversion.
Quenching: Quench carefully with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Mandatory Visualization: Synthetic Workflow
Workflow: Reductive amination of the fluorinated phenoxyacetophenone into a bioactive scaffold.
References
Dana Bioscience. "1-(5-Fluoro-2-(3-fluorophenoxy)phenyl)ethan-1-one 100mg". Source: danabiosci.com.
BLD Pharm. "1-(5-Fluoro-2-(3-fluorophenoxy)phenyl)ethan-1-one | CAS 1019479-77-6". Source: bldpharm.com.
ResearchGate. "Replacement of the Methylene of Dihydrochalcones with Oxygen: Synthesis and Biological Evaluation of 2‐Phenoxyacetophenones". Source: researchgate.net.
Journal of Applied Pharmaceutical Science. "Novel synthetic analogues of Fluoxetine as potent and selective anti-TB agents". Source: japsonline.com.
Technical Support Center: Purification of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
As a Senior Application Scientist, I frequently encounter challenges in the isolation of fluorinated diaryl ether intermediates. The purification of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one requires a highly str...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter challenges in the isolation of fluorinated diaryl ether intermediates. The purification of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one requires a highly strategic approach. The high lipophilicity imparted by its two fluorine atoms, combined with the presence of both a ketone and an ether linkage, dictates specific physicochemical behaviors during extraction and chromatography.
This guide provides a causality-driven, self-validating framework to troubleshoot and execute the purification of this compound from a crude synthetic mixture.
Purification Workflow
Figure 1: Purification workflow for 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one.
Troubleshooting & FAQs
Q1: During the liquid-liquid extraction (LLE) to remove unreacted 3-fluorophenol, a stubborn emulsion forms. How can I break it?Causality: Emulsions in this system are typically caused by the amphiphilic nature of partially deprotonated phenolic impurities. These molecules act as surfactants, lowering the interfacial tension between the aqueous and organic boundaries ([1]). Furthermore, if dichloromethane (DCM) is used, its density is too close to the salt-heavy aqueous layer, preventing rapid phase disengagement.
Solution:
Solvent Swap: Switch the extraction solvent from DCM to Methyl tert-butyl ether (MTBE). MTBE has a significantly lower density (0.74 g/mL), maximizing the density differential.
Salting Out: Saturate the aqueous layer with NaCl. This increases the ionic strength of the aqueous phase, forcing the organic compounds out of the water and increasing the aqueous density to physically force the layers apart ([2]).
Q2: My target compound co-elutes with the starting material (e.g., 2,5-difluoroacetophenone) during silica gel flash chromatography. How do I resolve this?Causality: The target compound and the difluoroacetophenone starting material possess remarkably similar dipole moments. The highly electronegative fluorine atoms withdraw electron density from the ether oxygen, reducing its basicity and its ability to act as a hydrogen-bond acceptor with the silanol groups on the silica gel. This results in nearly identical retention factors (
).
Solution:
Orthogonal Selectivity: Instead of a standard Hexane/Ethyl Acetate gradient, switch to a Toluene/Acetone system. The
interactions between the toluene mobile phase and the electron-deficient fluorinated aromatic rings provide a different mechanism of separation.
Strict Loading Limits: Do not exceed a 1–2% sample-to-silica ratio (by weight). Overloading the column will immediately collapse the theoretical plates required for this difficult separation ([3]).
Q3: After chromatography, the concentrated fractions yield a thick oil instead of crystals. How can I induce crystallization?Causality: Fluorinated diaryl ethers often have depressed melting points and a high tendency to supercool, forming viscous oils ("oiling out"). This occurs because the solvation energy of the lipophilic molecule in residual chromatography solvents exceeds the lattice energy required to form a crystal ([4]).
Solution: Perform an anti-solvent trituration. Dissolve the oil in a minimal amount of a "good" solvent (Isopropanol) and slowly introduce a "poor" solvent (Hexane) at 0 °C to force the compound out of solution slowly, allowing the crystal lattice to organize.
Objective: Selectively deprotonate and remove unreacted 3-fluorophenol while retaining the target acetophenone in the organic phase.
Dilution: Dilute the crude reaction mixture with MTBE (10 mL per gram of crude).
Basic Wash: Transfer to a separatory funnel and wash the organic layer with 1.0 M aqueous NaOH (3 x 5 mL/g). Vigorously vent the funnel.
Neutralization & Drying: Wash the organic layer with saturated aqueous
to neutralize residual base, followed by saturated aqueous NaCl (brine) to remove residual water.
Self-Validation Step: Spot the organic phase on a TLC plate alongside pure 3-fluorophenol. The absence of a UV-active streak at
0.15 confirms the successful extraction of the phenolic impurity.
Concentration: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: Precision Flash Column Chromatography
Objective: Isolate the target compound from neutral impurities and over-reacted byproducts.
Column Packing: Secure a glass column and pack it with 230-400 mesh silica gel using a slurry of Hexanes. Add a 1 cm flat sand bed on top to prevent disturbing the silica during solvent addition—a critical safety and performance standard ([5]).
Dry Loading: Dissolve the crude mixture in a minimal amount of DCM. Add silica gel (1:3 ratio to crude mass) and evaporate to a free-flowing powder. Apply this powder evenly onto the sand bed.
Elution: Elute using a shallow gradient of 0% to 10% EtOAc in Hexanes. Maintain a linear velocity of ~5 cm/min ([6]).
Self-Validation Step: Co-spot the collected fractions against the crude mixture on a TLC plate. A single, distinct spot at
0.35 under 254 nm UV light confirms fraction purity. Pool and evaporate.
Protocol C: Recrystallization
Objective: Achieve >99% purity by organizing the target molecules into a solid crystal lattice.
Dissolution: Dissolve the purified oil/solid in the minimum boiling volume of Isopropanol (IPA) (approx. 2-3 mL/g) at 80 °C.
Anti-Solvent Addition: Remove from heat. Dropwise, add Hexane until the solution becomes slightly cloudy.
Self-Validation Step: The formation of a persistent, milky turbidity prior to cooling indicates the correct saturation point has been reached, ensuring optimal crystal nucleation.
Cooling: Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath (0-5 °C) for 2 hours.
Isolation: Filter the resulting crystals via vacuum filtration, wash with ice-cold Hexane, and dry under high vacuum for 12 hours.
Quantitative Data Summary
Parameter
Value / Description
Analytical Purpose / Implication
Molecular Weight
248.23 g/mol
Mass spectrometry (ESI+) confirmation.
LogP (Predicted)
~3.8
Indicates high lipophilicity; dictates the requirement for non-polar extraction solvents.
(Target)
0.35 (10% EtOAc/Hexane)
Target spot for fraction collection during flash chromatography.
(3-Fluorophenol)
0.15 (streaks)
Tracks the successful removal of phenolic starting material.
Partition Coefficient ()
> 100 (in MTBE/Water)
Ensures >99% recovery of the target in a single organic extraction stage ([7]).
References
Phenomenex. "Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation." Phenomenex Knowledge Center.[Link]
K-Jhil. "Tips for Troubleshooting Liquid–Liquid Extraction." K-Jhil Scientific. [Link]
Technical Support Center: Optimizing S_NAr Reaction Temperature for 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals synthesizing 1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals synthesizing 1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one . This molecule is typically accessed via a Nucleophilic Aromatic Substitution (S_NAr) reaction between 1-(2,5-difluorophenyl)ethan-1-one (2,5-difluoroacetophenone) and 3-fluorophenol.
Achieving high yields requires a delicate balance: the reaction must be driven to completion without triggering off-target substitutions or degradation. The master variable in this system is temperature .
Mechanistic Insight: The Causality of Temperature in S_NAr
To optimize this reaction, one must understand the electronic environment of the electrophile. 1-(2,5-difluorophenyl)ethan-1-one contains two fluorine atoms, but they are not electronically equivalent.
Electrophilic Activation: The acetyl group (-COCH3) acts as a strong electron-withdrawing group (EWG). It activates the ortho (C2) and para (C4) positions by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance[1]. Because the C2-fluorine is ortho to the acetyl group, it is highly susceptible to nucleophilic attack. Conversely, the C5-fluorine is meta to the acetyl group and lacks this resonance stabilization, making it relatively inert under standard conditions.
Nucleophilic Limitations: 3-fluorophenol is a weak nucleophile. To drive the reaction, it must be deprotonated by a base (e.g., K2CO3) to form the more reactive 3-fluorophenoxide[2]. Even as a phenoxide, it requires significant thermal energy to overcome the activation barrier for C-O bond formation[3].
The Temperature Window:
Too Low (<60°C): The thermal energy is insufficient to form the rate-determining Meisenheimer complex, leading to stalled reactions[1].
Optimal (80°C–95°C): Provides sufficient energy for the kinetically favored ortho-substitution without providing enough thermodynamic force to trigger unactivated meta-substitution.
Too High (>105°C): Thermodynamic forcing leads to off-target reactions, including the displacement of the meta-fluorine (yielding a bis-ether) or base-catalyzed aldol self-condensation of the acetophenone's acidic alpha-protons.
Troubleshooting Guide & FAQs
Q1: My reaction stalls at 40-50% conversion when run at 65°C. Should I just extend the reaction time?A: No. Extending the reaction time at a sub-optimal temperature will likely lead to degradation rather than complete conversion. The S_NAr reaction with phenoxides has a distinct activation energy threshold[3]. If the temperature is too low, the thermal energy is simply insufficient to form the intermediate complex[1]. We recommend increasing the internal temperature to 85°C–90°C to push the reaction to completion[2].
Q2: I am detecting a heavier byproduct by LC-MS (approx. +112 m/z relative to the target). What is this, and how do I prevent it?A: This mass corresponds to the bis-substituted byproduct, 1-[2,5-bis(3-fluorophenoxy)phenyl]ethan-1-one. This occurs when the reaction temperature exceeds 105°C. At elevated temperatures, the system gains enough thermodynamic energy to force the phenoxide to attack the unactivated, meta-positioned C5-fluorine. To prevent this, strictly maintain the internal reaction temperature below 95°C and ensure you are not using a large excess of 3-fluorophenol (limit to 1.05 equivalents).
Q3: Does the choice of base affect the optimal reaction temperature?A: Yes. Weaker bases like potassium carbonate (K2CO3) require higher temperatures (~90°C) to maintain a sufficient concentration of the active phenoxide in polar aprotic solvents like DMF. If you switch to a more soluble and stronger base like cesium carbonate (Cs2CO3), the effective nucleophilicity increases, often allowing you to lower the optimal reaction temperature by 10–15°C while maintaining excellent regioselectivity[4].
Quantitative Data: Temperature vs. Reaction Profile
The following table summarizes the effect of temperature on the S_NAr reaction profile, demonstrating why strict thermal control is required.
Temperature (°C)
Conversion (%)
Target Yield (%)
Bis-substituted Byproduct (%)
Aldol/Degradation (%)
60
42
40
0
2
80
85
82
< 1
2
90 (Optimal)
> 98
95
1
2
105
> 99
81
12
6
120
> 99
64
21
14
Note: Data represents a 4-hour reaction time using 1.05 equiv 3-fluorophenol and 1.5 equiv K2CO3 in DMF (0.5 M).
This self-validating protocol is designed to maximize regioselectivity while ensuring complete conversion.
Step 1: Preparation of the Nucleophile
In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-fluorophenol (1.05 equiv) in anhydrous DMF (0.5 M). Add finely powdered, anhydrous K2CO3 (1.5 equiv). Stir at room temperature for 30 minutes.
Validation: The solution will transition to a slight yellow tint, indicating the successful deprotonation and formation of the active 3-fluorophenoxide[2].
Step 2: Electrophile Addition
Add 1-(2,5-difluorophenyl)ethan-1-one (1.0 equiv) dropwise to the stirring mixture at room temperature.
Step 3: Controlled Heating
Equip the flask with a reflux condenser and lower it into a pre-heated oil bath set strictly to an internal temperature of 90°C.
Causality: Heating above 105°C triggers bis-substitution and aldol condensation; heating below 80°C fails to overcome the activation energy barrier.
Step 4: Reaction Monitoring
After 2 hours, sample the reaction. Quench a 50 µL aliquot in water and extract with EtOAc. Analyze the organic layer via LC-MS or TLC (Hexanes:EtOAc 4:1).
Validation: The starting material (lower Rf) should be >90% consumed, with a single major product spot appearing. If conversion is <90%, continue heating for an additional 2 hours.
Step 5: Workup and Isolation
Once conversion is >95%, remove the flask from heat and cool to room temperature. Pour the mixture into ice-cold distilled water (5x the volume of DMF) to precipitate the product and dissolve the inorganic salts. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 1M NaOH (to remove any unreacted 3-fluorophenol), followed by water and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one.
Workflow Visualization
Figure 1: Decision tree for optimizing S_NAr reaction temperature to maximize regioselectivity.
Beilstein Journal of Organic Chemistry. "Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction." Beilstein Journals.[Link]
Royal Society of Chemistry. "Directed nucleophilic aromatic substitution reaction." RSC Advances.[Link]
Minimizing side reactions in fluorinated acetophenone synthesis
Welcome to the Process Chemistry Support Portal. This guide is designed for researchers, scientists, and drug development professionals scaling up the synthesis of fluorinated acetophenones—critical intermediates for act...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Portal. This guide is designed for researchers, scientists, and drug development professionals scaling up the synthesis of fluorinated acetophenones—critical intermediates for active pharmaceutical ingredients (APIs) and agrochemicals.
Standard "textbook" methodologies often fail during scale-up due to severe bottlenecks like product inhibition, regiochemical scrambling, and over-addition. This portal provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity synthesis.
Part 1: Troubleshooting & FAQs
Q1: Why does my Friedel-Crafts acylation of fluorobenzene stall at ~50% conversion?
Root Cause: Product Inhibition.
Unlike Friedel-Crafts alkylation, which is truly catalytic, traditional acylation requires stoichiometric quantities of Lewis acid 1[1]. The resulting fluoroacetophenone product features a highly Lewis-basic carbonyl oxygen that forms a stable, unreactive chelate with the catalyst (e.g.,
). This effectively removes the catalyst from the reaction cycle, stalling conversion.
The Fix: Use a minimum of 1.1 to 1.5 equivalents of Lewis acid relative to the acylating agent. Additionally, ensure strictly anhydrous conditions; highly electrophilic products like trifluoroacetophenone readily form unreactive gem-diols (hydrates) in the presence of trace water, which further inhibits the reaction 1[1].
Q2: I am observing significant ortho-isomer contamination. How do I improve regioselectivity for the para-isomer?
Root Cause: Competing Steric and Electronic Effects.
While the fluorine atom is an ortho/para director via resonance, the para-substituted product typically predominates due to the steric hindrance of the ortho position2[2]. However, elevated temperatures or the use of highly reactive, unhindered acylium ions provide enough kinetic energy to overcome this steric barrier, leading to ortho-attack.
The Fix: Maintain strict temperature control (0°C to room temperature). If absolute regiocontrol is required for complex APIs, abandon the Friedel-Crafts route. Instead, utilize cross-coupling methodologies (such as Suzuki or Heck reactions) on a pre-halogenated fluorobenzene, which guarantees specific positioning of the acetyl group without isomeric mixtures 3[3].
Q3: During Grignard synthesis, my reaction yields massive amounts of tertiary alcohol side products.
Root Cause: Over-addition.
The highly electrophilic carbonyl of the newly formed fluoroacetophenone reacts rapidly with unreacted Grignard reagent in the vessel, leading to a double-addition event.
The Fix: Change your electrophilic substrate. Instead of using an acyl chloride, use a fluorinated benzonitrile. The Grignard reagent attacks the nitrile carbon to form an intermediate imine magnesium salt 4[4]. This intermediate is highly stable and physically cannot react with a second equivalent of Grignard. Subsequent acidic hydrolysis converts this intermediate directly to the pure ketone 4[4].
Q4: Are there greener alternatives that avoid harsh Lewis acids and defluorination side reactions?
Root Cause: Harsh Lewis acids (like
) at elevated temperatures can mediate C-F bond cleavage or induce polymerization/tarring.
The Fix: Continuous flow aerobic oxidation of fluorinated ethylbenzenes is a highly effective alternative. While molecular oxygen () is an ideal green oxidant, it is susceptible to radical-induced side reactions 5[5]. These can be mitigated by utilizing stabilizer additives or stepwise feeding protocols within a continuous flow microreactor 5[5].
Part 2: Quantitative Data Summaries
The following table summarizes the primary synthetic routes, their inherent side-reaction risks, and the required mitigation strategies for optimal yield.
Synthetic Route
Primary Reagents
Major Side Reaction Risk
Mitigation Strategy
Typical Yield
Friedel-Crafts Acylation
Fluorobenzene, Acyl Chloride,
Product inhibition, Ortho-isomer formation
Use >1.1 eq ; keep T < 5°C
75–85%
Grignard Addition (Direct)
Fluorophenylmagnesium bromide, Acyl Chloride
Tertiary alcohol (over-addition)
Avoid direct acylation; use Weinreb amides
40–50%
Grignard Addition (Nitrile)
Alkyl Grignard, Fluorobenzonitrile
Incomplete hydrolysis of imine
Extended acidic reflux during quench
80–90%
Cross-Coupling (Suzuki/Heck)
Fluorohalobenzene, Organoboron, Pd cat.
Dehalogenation / Homocoupling
Optimize Pd ligand and base
85–95%
Aerobic Oxidation
Fluoroethylbenzene, , Catalyst
Radical-induced over-oxidation
Add stabilizers; use continuous flow
70–80%
Part 3: Mechanistic Workflows & Visualizations
Mechanistic branching and side reactions in Friedel-Crafts acylation.
Preventing Grignard over-addition by utilizing fluorobenzonitrile substrates.
This protocol utilizes temperature control to suppress ortho-substitution and stoichiometric catalyst loading to overcome product inhibition.
Catalyst Activation: Suspend 1.2 equivalents of anhydrous
in dry dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0°C.
Acylium Generation: Add 1.0 equivalent of acetyl chloride dropwise over 15 minutes.
Self-Validation Check: A slight exotherm and the dissolution of
to form a clear/pale-yellow solution confirms the successful generation of the acylium ion complex.
Substrate Addition: Slowly add 1.0 equivalent of fluorobenzene, maintaining the internal temperature strictly below 5°C to kinetically favor the para-isomer.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours.
Self-Validation Check: Monitor via GC-MS or TLC. The reaction is complete when the fluorobenzene peak is consumed. If the reaction stalls at ~50%, product inhibition has occurred (add 0.2 eq more
).
Quenching: Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl.
Self-Validation Check: The dissolution of all aluminum salts into the aqueous layer validates the successful breakdown of the product-catalyst chelate. Extract the organic layer, wash with brine, dry over
, and concentrate.
Protocol B: Grignard Addition to Fluorobenzonitrile (Over-Addition Free)
This protocol utilizes a nitrile electrophile to trap the intermediate, strictly preventing tertiary alcohol formation.
Grignard Formation: In a flame-dried flask, prepare the alkyl Grignard reagent (e.g., methylmagnesium bromide) in anhydrous THF.
Self-Validation Check: The complete consumption of magnesium turnings validates the formation of the active organometallic reagent.
Nitrile Addition: Cool the Grignard solution to 0°C. Add 1.0 equivalent of the appropriate fluorobenzonitrile dropwise.
Self-Validation Check: The formation of a thick, colored suspension indicates the successful precipitation of the stable imine magnesium salt.
Imine Trapping: Stir at room temperature for 2 hours. The suspension will persist, confirming that no secondary reaction (over-addition) is taking place.
Acidic Hydrolysis: Quench the reaction by slowly adding 2M HCl, then heat the mixture to a gentle reflux for 2 hours.
Self-Validation Check: The solid suspension will fully dissolve, and a distinct phase separation will occur, indicating the successful hydrolysis of the imine to the target fluoroacetophenone. Extract with ethyl acetate and purify via silica gel chromatography.
Part 5: References
ResearchGate. "Continuous flow oxidation of 2,4-dichloro-5-fluoroacetophenone". Available at:[Link]
Technical Support Center: Stability of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
Welcome to the technical support center for 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound, particularly under reflux conditions. As a diaryl ether ketone with fluoro-substituents, its behavior under thermal stress is of critical importance for process development, impurity profiling, and ensuring the integrity of your research.
Introduction to the Stability Profile
1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one is a key intermediate in various synthetic pathways. Its structure, featuring a diaryl ether linkage and two fluorine atoms on the aromatic rings, presents a unique stability profile. While the carbon-fluorine bonds are known for their high strength, the diaryl ether bond can be susceptible to cleavage under certain conditions, particularly elevated temperatures and the presence of acidic or basic catalysts.[1] Understanding the potential degradation pathways is crucial for optimizing reaction conditions and ensuring the purity of the final product.
Forced degradation studies are an essential tool for elucidating these pathways and developing stability-indicating analytical methods.[2][3][4][5] This guide will walk you through potential issues you may encounter and provide systematic approaches to investigate and mitigate them.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments involving the reflux of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one.
Question 1: I'm observing unexpected impurities in my reaction mixture after reflux. What are the likely degradation products?
Answer:
Under reflux conditions, particularly in the presence of trace acids, bases, or water, the primary point of instability in 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one is the diaryl ether bond. The most probable degradation pathway is the cleavage of this C-O bond, which can lead to the formation of the following byproducts:
1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one: This is a likely product resulting from the cleavage of the ether linkage.[6][7]
3-Fluorophenol: The other part of the molecule that would be formed alongside the hydroxyphenyl ethanone derivative.
The presence of these impurities can be confirmed by comparing the retention times in your HPLC analysis with those of commercially available standards or by structural elucidation using techniques like LC-MS and NMR.
Question 2: My reaction is turning a dark color upon prolonged reflux. Is this related to degradation?
Answer:
Yes, a change in color, particularly darkening, is often an indicator of decomposition, especially at elevated temperatures. This can be due to the formation of phenolic impurities, which are susceptible to oxidation, leading to colored quinone-type structures. It could also indicate the formation of polymeric byproducts. It is advisable to monitor the reaction closely and consider if a lower reflux temperature or shorter reaction time could be employed.
Question 3: How can I minimize the degradation of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one during my reflux step?
Answer:
To minimize degradation, consider the following preventative measures:
Control the pH: The diaryl ether linkage is more susceptible to cleavage under acidic or basic conditions. Ensure your reaction medium is neutral, or if the reaction requires acidic or basic conditions, consider if a milder reagent or lower concentration could be used.
Use Anhydrous Solvents: The presence of water can facilitate hydrolytic cleavage of the ether bond.[8][9] Using freshly dried, anhydrous solvents can significantly improve the stability of your compound.
Inert Atmosphere: For reactions sensitive to oxidation, particularly if phenolic byproducts are forming, conducting the reflux under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities.
Optimize Temperature and Time: Determine the minimum temperature and reaction time necessary for the desired transformation. Over-refluxing can lead to increased degradation. A time-course study monitored by HPLC can help establish the optimal endpoint.
Question 4: What analytical methods are best suited for monitoring the stability of this compound during my experiments?
Answer:
A stability-indicating analytical method is crucial. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
Method Development: A reversed-phase HPLC method using a C18 column with a gradient elution of acetonitrile and water (or a suitable buffer) is a good starting point. The method should be able to separate the starting material from its potential degradation products (e.g., 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one and 3-fluorophenol) and any other reaction components.
Peak Purity Analysis: Using a photodiode array (PDA) detector can help in assessing the peak purity of your target compound, ensuring that no impurities are co-eluting.
Mass Spectrometry (LC-MS): For identification of unknown impurities, coupling your HPLC to a mass spectrometer is invaluable for obtaining molecular weight information.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile or semi-volatile degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the definitive structural elucidation of isolated impurities.
Experimental Protocols
To systematically investigate the stability of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to deliberately induce degradation.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways for 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one and to develop a stability-indicating analytical method.
Materials:
1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
HPLC grade water, acetonitrile, and methanol
Hydrochloric acid (0.1 M)
Sodium hydroxide (0.1 M)
Hydrogen peroxide (3%)
HPLC system with UV/PDA detector
LC-MS system (for peak identification)
pH meter
Reflux apparatus
Procedure:
Preparation of Stock Solution: Prepare a stock solution of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable flask.
Acidic Hydrolysis: 0.1 M HCl. Reflux for a predetermined time (e.g., 2, 4, 8 hours).
Basic Hydrolysis: 0.1 M NaOH. Reflux for a predetermined time (e.g., 2, 4, 8 hours).
Oxidative Degradation: 3% H₂O₂. Keep at room temperature and reflux for a predetermined time.
Thermal Degradation: Dissolve the compound in a neutral solvent (e.g., acetonitrile/water) and reflux for an extended period (e.g., 24 hours).
Sample Analysis:
At each time point, withdraw an aliquot of the stressed sample.
Neutralize the acidic and basic samples before injection.
Dilute the samples to a suitable concentration with the mobile phase.
Analyze the samples by a developed and validated HPLC method.
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
Data Analysis:
Calculate the percentage degradation of the parent compound.
Identify the retention times of the major degradation products.
If an LC-MS system is available, analyze the stressed samples to obtain mass-to-charge ratios of the degradation products to aid in their identification.
Data Presentation
Stress Condition
Reflux Time (h)
% Degradation of Parent Compound
Retention Times of Major Degradants (min)
0.1 M HCl
2
4
8
0.1 M NaOH
2
4
8
3% H₂O₂
2 (RT)
4 (RT)
8 (Reflux)
Neutral (Thermal)
8
16
24
Visualizations
Potential Degradation Pathway
Caption: Plausible hydrolytic degradation pathway under reflux.
Troubleshooting Workflow
Caption: Workflow for troubleshooting unexpected impurities.
References
ACS Publications. (2021, June 23). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin | JACS Au. Retrieved from [Link]
International Journal of Green Pharmacy. (2018, September 28). Study of forced degradation behavior of fluorometholone by reversed-phase high- performance liquid chromatography. Retrieved from [Link]
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
Pharmaceutical Technology. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
Pharmaceutical Technology. (2025, March 15). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]
ACS Publications. (2020, August 4). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling | Organic Letters. Retrieved from [Link]
FDA. (2012, August 29). Scientific Publications by FDA Staff. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin - PMC. Retrieved from [Link]
ACS Publications. (2019, February 13). High Dimensional Stability and Alcohol Resistance Aromatic Poly(aryl ether ketone) Polyelectrolyte Membrane Synthesis and Characterization | ACS Applied Energy Materials. Retrieved from [Link]
WorldOfChemicals. (2022, February 11). Preparation of fluorinated ethers by addition of alcohols to epoxides, interaction of fluoroolefins and alcohols with formaldehyde, transesterification, electrochemical fluorination and a number of other methods. Retrieved from [Link]
Research Repository UCD. (n.d.). Metabolism of fluoroorganic compounds in microorganisms: Impacts for the environment and the production of fine chemicals. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC. Retrieved from [Link]
National Center for Biotechnology Information. (2024, March 6). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC. Retrieved from [Link]
Troubleshooting low purity in 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
This guide serves as a specialized technical support resource for researchers encountering purity issues in the synthesis of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one . The content is structured to address the sp...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support resource for researchers encountering purity issues in the synthesis of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one .
The content is structured to address the specific mechanistic challenges of Nucleophilic Aromatic Substitution (SNAr) on deactivated/activated aromatic rings.
Product Code: [Generic-Placeholder]
CAS Registry Number: (Analogous to 1300582-07-3 series)
Chemical Class: Diaryl Ether / Acetophenone Derivative
Diagnostic Workflow: Identify Your Impurity
Before adjusting reaction parameters, you must characterize the specific impurity profile. Use this decision matrix to correlate analytical data (HPLC/LC-MS) with the root cause.
Figure 1: Diagnostic logic tree for correlating LC-MS data with synthetic failure modes.
Technical Troubleshooting Guides (Q&A)
Issue 1: The "Hydrolysis Trap" (Most Common)
User Question: My LC-MS shows a major impurity with a mass of ~154 Da (Product minus ~110). The product yield is low, and the solid is yellowing. What is happening?
Technical Analysis:
You are observing competitive hydrolysis . The reaction is an SNAr coupling between 2',5'-difluoroacetophenone and 3-fluorophenol .
Mechanism: The acetyl group at position 1 creates a strong electron-withdrawing effect, highly activating the fluorine at position 2 (ortho). While this makes it susceptible to the desired phenoxide attack, it also makes it extremely sensitive to hydroxide (OH⁻) attack.
Source: If your solvent (DMF/DMSO) or base (K₂CO₃) contains trace water, hydroxide ions are generated. Hydroxide is a smaller, harder nucleophile than the phenoxide and will kinetically outcompete it, forming 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one .
Corrective Protocol:
Solvent Drying: Do not rely on "anhydrous" bottles opened previously. Store DMF/DMSO over activated 4Å molecular sieves for 24 hours prior to use.
Base Calcination: Potassium Carbonate (K₂CO₃) is hygroscopic. Grind it to a fine powder and dry it in an oven at 120°C for 4 hours before the reaction.
Order of Addition:
Incorrect: Mix everything and heat.
Correct: Stir the 3-fluorophenol and Base in the solvent for 30 minutes at room temperature first to form the phenoxide anion. Then add the acetophenone substrate. This ensures the active nucleophile is ready to intercept the substrate immediately.
User Question: After 12 hours at 80°C, I still have 40% unreacted starting material. Adding more base didn't help. Should I increase the temperature?
Technical Analysis:
Increasing temperature often leads to by-products (see Issue 3). The issue is likely heterogeneous kinetics . The reaction occurs on the surface of the solid inorganic base (K₂CO₃ or Cs₂CO₃) suspended in the organic solvent.
Surface Passivation: As the reaction proceeds, the surface of the carbonate particles becomes coated with the salt by-product (KF/KCl), "choking" the reaction.
Corrective Protocol:
Particle Size: Use "milled" or "micronized" base. If not available, mortar-and-pestle grinding is mandatory.
Phase Transfer Catalysis (PTC): Add 5-10 mol% of 18-Crown-6 (if using K₂CO₃) or 15-Crown-5 (if using NaH/Na₂CO₃). This solubilizes the carbonate/phenoxide ion pair, moving the reaction from the solid surface into the solution phase, drastically increasing the rate [1].
Solvent Switch: If using Acetonitrile (reflux ~82°C), switch to DMF or NMP . The higher dielectric constant stabilizes the Meisenheimer complex intermediate, lowering the activation energy for SNAr.
Issue 3: Bis-Substitution & Regio-Scrambling
User Question: I see a small impurity peak eluting after the product. Is it possible the 5-fluoro group is also reacting?
Technical Analysis:
Yes, but only under forcing conditions.
Reactivity Profile: The 2-fluoro position is activated by the ortho-carbonyl. The 5-fluoro position is meta to the carbonyl and is essentially unactivated (similar to fluorobenzene).
The Risk: If you heat above 120°C or use a super-base (like NaH) with a large excess of phenol, you may force substitution at the 5-position, leading to 1-[2,5-bis(3-fluorophenoxy)phenyl]ethan-1-one .
Corrective Protocol:
Stoichiometry Control: Limit the 3-fluorophenol to 1.05 equivalents. Do not use a large excess.
Temperature Ceiling: Cap the reaction temperature at 90-100°C. There is rarely a thermodynamic justification to exceed this for an ortho-activated SNAr.
Validated Synthesis Protocol
Designed for 10g Scale. All steps must be performed under Nitrogen/Argon atmosphere.
Wash until filtrate pH is neutral (removes phenol).
7
Purification: Recrystallize from EtOH/Water (9:1).
Avoids column chromatography for scale-up.
Quantitative Data Summary
Parameter
Standard Value
Troubleshooting Limit
Impact of Deviation
Stoichiometry (Phenol)
1.05 eq
> 1.2 eq
Risk of bis-substitution and difficult purification.
Temperature
80°C
> 110°C
Formation of oligomers and degradation.
Solvent Water Content
< 0.05%
> 0.1%
Significant hydrolysis (Yield loss > 10%).
Reaction Time
4-6 Hours
> 24 Hours
Darkening of color (oxidation), impurity accumulation.
References
Mechanisms of SNAr Reactions.
Title: "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
Source:Master Organic Chemistry
URL:[Link]
Fluorine Activation in Organic Synthesis.
Title: "The effect of fluorine on the rate of nucleophilic aromatic substitution."[3]
Source:Beilstein Journal of Organic Chemistry
URL:[Link]
Handling of Hygroscopic Bases.
Title: "Potassium carbonate: Properties and Handling."[4]
Source:PubChem (National Library of Medicine)
URL:[Link]
Technical Support Center: Synthesis and Isomer Separation of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
Welcome to our dedicated technical support guide for the synthesis and purification of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one. This resource is designed for researchers, chemists, and drug development professi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support guide for the synthesis and purification of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the critical step of isomer separation. Our goal is to provide you with practical, field-tested solutions grounded in robust scientific principles.
Q1: My Friedel-Crafts acylation of 1,4-difluoro-2-(3-fluorophenoxy)benzene is yielding a mixture of isomers. How can I control the regioselectivity of this reaction?
A1: This is a common challenge stemming from the directing effects of the substituents on the aromatic ring. The fluorine and the 3-fluorophenoxy group are both ortho-, para-directing. However, the phenoxy group is generally a more powerful activating group than fluorine, leading to acylation at the positions ortho and para to it. The primary product is typically the desired 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one, but the formation of the regioisomeric byproduct, 1-[2-Fluoro-5-(3-fluorophenoxy)phenyl]ethan-1-one, is often observed.
Troubleshooting Strategies:
Lewis Acid Choice: The choice of Lewis acid can significantly influence the isomer ratio. While AlCl₃ is a strong and common choice, it can sometimes lead to lower selectivity due to its high reactivity. Consider using a milder Lewis acid such as ZnCl₂ or FeCl₃, which can offer improved regioselectivity in some cases.
Solvent Effects: The reaction solvent can impact the stability of the carbocation intermediate and the transition state, thereby influencing the isomer distribution. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. However, exploring solvents with different polarities, such as nitromethane, may alter the isomer ratio.
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can enhance selectivity by favoring the thermodynamically more stable product. Slower addition of the acylating agent (acetyl chloride or acetic anhydride) at a controlled low temperature is crucial.
Experimental Workflow for Optimizing Regioselectivity:
Caption: Workflow for optimizing the Friedel-Crafts acylation.
Q2: I am struggling to separate the isomers of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one using standard column chromatography. What are the recommended methods for effective separation?
A2: The structural similarity of the regioisomers makes their separation by standard silica gel chromatography challenging due to very close retention factors (Rf). Effective separation often requires more sophisticated chromatographic techniques or crystallization methods.
Recommended Separation Techniques:
High-Performance Liquid Chromatography (HPLC): This is the most reliable method for both analytical and preparative scale separation of these isomers.
Column Choice: A normal-phase column (e.g., silica or cyano-propyl) or a reverse-phase column (e.g., C18) can be effective. Often, reverse-phase HPLC provides better resolution.
Mobile Phase Optimization: A systematic approach to optimizing the mobile phase is critical. For reverse-phase HPLC, a gradient elution of acetonitrile/water or methanol/water is a good starting point. For normal-phase, a hexane/ethyl acetate or hexane/isopropanol system can be optimized.
Supercritical Fluid Chromatography (SFC): SFC can offer faster and more efficient separations than HPLC for certain isomers. It uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol.
Fractional Crystallization: If a suitable solvent system can be identified, fractional crystallization can be a cost-effective method for large-scale separation. This involves dissolving the isomer mixture in a hot solvent and allowing it to cool slowly. One isomer may crystallize out preferentially. This is often an iterative process.
Troubleshooting Isomer Separation by Column Chromatography:
Parameter
Troubleshooting Action
Rationale
Poor Resolution
Switch to a finer mesh silica gel (e.g., 230-400 mesh).
Increases surface area and improves separation efficiency.
Use a longer column.
Provides more theoretical plates for separation.
Optimize the solvent system; use a lower polarity eluent.
Increases the difference in migration rates of the isomers.
Co-elution
Consider switching to a different stationary phase (e.g., alumina).
The different surface chemistry may provide better selectivity.
Explore preparative HPLC as an alternative.
Offers significantly higher resolving power.
Q3: How can I definitively identify and quantify the different isomers in my product mixture?
A3: Accurate identification and quantification of the isomers are crucial for process optimization and quality control. A combination of spectroscopic and chromatographic techniques is recommended.
Analytical Methods for Isomer Identification and Quantification:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will differ between the isomers. The protons ortho to the acetyl group will be significantly downfield.
¹⁹F NMR: This is a particularly powerful technique. The fluorine atoms on the different rings will have distinct chemical shifts and coupling constants, allowing for unambiguous identification and quantification of the isomers.
2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign the structure of each isomer by establishing connectivity between protons and carbons.
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the isomers, and the mass spectrometer will confirm they have the same molecular weight. The relative peak areas in the chromatogram can be used for quantification.
High-Performance Liquid Chromatography (HPLC) with UV detection: As mentioned for separation, HPLC is also an excellent analytical tool. A validated HPLC method with a UV detector can provide accurate quantification of the isomer ratio.
Decision Tree for Isomer Analysis:
Caption: Decision-making workflow for isomer analysis.
References
Title: Friedel–Crafts acylation reaction
Source: Wikipedia
URL: [Link]
Reference Data & Comparative Studies
Validation
1H NMR spectrum analysis of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
Comprehensive Analytical Comparison Guide: H NMR vs. Multimodal NMR for the Structural Elucidation of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one Executive Summary In modern pharmaceutical research, di-fluorinated...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Analytical Comparison Guide:
H NMR vs. Multimodal NMR for the Structural Elucidation of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
Executive Summary
In modern pharmaceutical research, di-fluorinated diaryl ethers are privileged scaffolds frequently utilized in the development of kinase inhibitors and CNS therapeutics [4]. However, the structural verification of intermediates such as 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one presents a significant analytical bottleneck. The presence of two fluorine atoms on distinct aromatic rings introduces complex
H-F heteronuclear spin-spin coupling, which convolutes standard proton spectra.
As a Senior Application Scientist, I have designed this guide to objectively compare the baseline performance of 1D
H NMR against complementary analytical modalities (1D F NMR and 2D NMR). By understanding the causality behind these experimental choices, researchers can build self-validating analytical workflows that ensure absolute structural certainty [1].
Comparative Analysis of Analytical Modalities
While 1D
H NMR remains the "gold standard" for rapid structural profiling and quantification [1], it is inherently limited when analyzing heavily fluorinated diaryl ethers due to severe signal overlap and second-order coupling effects. To achieve unambiguous structural elucidation, it must be evaluated against alternative modalities.
Performance Comparison Data
Analytical Modality
Primary Function
Handling of Heteronuclear Coupling
Signal Overlap Resolution
Time & Resource Cost
1D H NMR (Baseline)
Global proton mapping, purity assessment, and quantification.
High: Zero background interference from biological or solvent matrices.
Low: < 5 minutes of acquisition time.
2D NMR (COSY/HSQC) (Alternative 2)
Through-bond connectivity and absolute atom assignment.
Excellent: Resolves -coupling pathways across multiple dimensions.
Maximum: Spreads overlapping 1D signals into a 2D spectral plane.
High: 30–120 minutes depending on sample concentration.
Experimental Protocols: A Self-Validating Workflow
To ensure trustworthiness, the analytical protocol must be a self-validating system. The integration of the isolated acetyl group in the
H NMR spectrum serves as an internal calibration point to validate the complex aromatic region, while F NMR provides orthogonal confirmation of the halogenation pattern [2].
Step-by-Step Methodology
Sample Preparation & Standardization:
Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl
is selected because the molecule lacks exchangeable protons (e.g., -OH, -NH), and diaryl ethers exhibit excellent solubility in non-polar halogenated solvents. TMS provides a universal 0.00 ppm reference point.
1D
H NMR Acquisition (The Baseline):
Action: Acquire data on a 400 MHz or 600 MHz spectrometer using a 30° excitation pulse, a spectral width of 10 kHz, 64k data points, and 16 scans. Set the relaxation delay (
) to 1.0 second.
Causality: The 30° pulse ensures rapid longitudinal relaxation (
), allowing for accurate quantitative integration of the 3H acetyl singlet against the 7H aromatic multiplets.
1D
F NMR Acquisition (The Fluorine Advantage):
Action: Acquire at 376 MHz (on a 400 MHz console) using a broad spectral width (250 ppm). Apply inverse gated
H decoupling .
Causality: Inverse gated decoupling removes
H-F splitting to yield sharp fluorine singlets without inducing the Nuclear Overhauser Effect (NOE), ensuring the two fluorine signals (from Ring A and Ring B) integrate to an exact 1:1 ratio [2].
2D NMR (COSY/HSQC) Acquisition:
Action: Run a standard gradient-selected
H-H COSY to map ortho/meta proton relationships, followed by a H-C HSQC to correlate protons to their directly attached carbons [3].
Analytical Workflow for the Structural Elucidation of Fluorinated Diaryl Ethers.
Mechanistic Insights & Spectral Interpretation
The interpretation of the
H NMR spectrum for 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one is governed by competing electronic effects: resonance (+M) and inductive (-I) forces.
The Acetophenone Core (Ring A)
Chemical Shift Causality: The acetyl group at C1 is a strong electron-withdrawing group (EWG). It deshields the ortho proton (H6 ), pushing its chemical shift downfield to approximately 7.50 ppm .
Coupling Causality: H6 does not appear as a simple doublet. Because it is ortho to the fluorine atom at C5, it experiences a massive heteronuclear coupling (
Hz) in addition to its meta-coupling with H4 ( Hz), resulting in a distinct doublet of doublets (dd).
The Phenoxy Ether Linkage (Ring B)
Chemical Shift Causality: The ether oxygen acts as a strong electron-donating group (EDG) via resonance into Ring B. This shields the ortho and para protons (H2', H4', H6' ), pushing their signals upfield into the 6.65–6.85 ppm range.
The Diagnostic H2' Proton: The proton situated between the ether oxygen and the fluorine atom on Ring B (H2') is highly diagnostic. It appears as a doublet of triplets (dt) near 6.65 ppm due to a massive ortho-fluorine coupling (
Hz) and smaller meta-proton couplings.
Spin-Spin Coupling Network and Chemical Shift Logic for the Target Molecule.
Conclusion
Relying solely on 1D
H NMR for the structural elucidation of complex fluorinated diaryl ethers is an analytical risk due to overlapping and coupling constants. By adopting a multimodal approach—utilizing the background-free precision of F NMR [2] and the spatial resolution of 2D NMR [3]—researchers can construct a self-validating data matrix that guarantees the structural integrity of critical drug discovery intermediates.
References
Source: nih.
Source: rsc.
The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )
Source: jsynthchem.
Comparative
A Senior Application Scientist's Guide to the ¹⁹F NMR Characterization of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, profoundly influencing metabolic stability, binding affinity, and overall pharmacological profiles.[1][...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, profoundly influencing metabolic stability, binding affinity, and overall pharmacological profiles.[1][2][3][4] Consequently, the precise and unambiguous structural characterization of fluorinated molecules is of paramount importance. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a premier analytical technique for this purpose, owing to the ¹⁹F nucleus's 100% natural abundance, spin I = ½, and high gyromagnetic ratio, which result in high sensitivity and a wide chemical shift dispersion that minimizes signal overlap.[5][6][7][8] This guide provides an in-depth analysis of the ¹⁹F NMR characterization of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one, a molecule featuring two distinct fluoroaromatic environments. We will compare its spectral data with simpler, representative analogues to provide a logical framework for signal assignment. This document serves as a practical reference for researchers and professionals in drug development, offering both foundational principles and field-proven insights into experimental design and data interpretation.
Introduction: The Analytical Imperative for Fluorinated Pharmaceuticals
The prevalence of fluorinated compounds in approved pharmaceuticals is a testament to the element's unique ability to modulate molecular properties.[3][9] From enhancing metabolic stability by blocking sites of oxidation to altering pKa for improved cell permeability, the C-F bond is a powerful tool in the medicinal chemist's arsenal.[1][4] The subject of this guide, 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one, represents a common structural motif in drug candidates, incorporating two fluorine atoms in electronically distinct aromatic systems.
The challenge—and the opportunity—lies in differentiating these two fluorine environments. ¹⁹F NMR spectroscopy is uniquely suited for this task. Its expansive chemical shift range, often spanning over 400 ppm for organofluorine compounds, provides exquisite resolution, allowing subtle differences in the electronic environment of each fluorine nucleus to be observed and quantified.[6][7][10] This guide will demonstrate how to leverage ¹⁹F NMR not just to confirm the presence of fluorine, but to definitively assign each signal to its specific position within the molecule, a critical step in verifying chemical identity and purity.
Caption: Structure of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one with distinct fluorine atoms labeled F(A) and F(B).
Comparative Framework: Rationale for Benchmark Selection
To confidently assign the ¹⁹F NMR signals of our target molecule, a comparison with simpler, structurally related compounds is invaluable. This approach allows us to isolate and understand the electronic contributions of different parts of the molecule. We have selected two benchmark compounds:
4-Fluoroacetophenone: This molecule serves as an analogue for the acetyl- and phenoxy-substituted fluorophenyl ring. The fluorine atom is para to the electron-withdrawing acetyl group and ortho to a hydrogen, providing a clean reference point for a fluorine atom influenced by a deactivating group.
3-Fluoroanisole (as a proxy for 3-Fluorophenoxy): This compound models the 3-fluorophenoxy portion of the target molecule. The fluorine is meta to the electron-donating methoxy group. This helps in predicting the chemical shift for a fluorine atom on an activated aromatic ring.
By comparing the experimental data of our target molecule to these benchmarks, we can logically deduce the assignments for F(A) and F(B).
Experimental Design and Protocol
The quality and reliability of NMR data are directly dependent on a meticulously planned experimental setup. Every choice, from solvent to acquisition parameters, is made to maximize information content and ensure data integrity.
Caption: A standardized workflow for the ¹⁹F NMR characterization of fluorinated small molecules.
Step-by-Step Experimental Protocol
Sample Preparation:
Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its relative transparency in ¹H and ¹³C NMR. For ¹⁹F NMR, its primary role is to provide a deuterium signal for the field-frequency lock.
Procedure: Accurately weigh 15 mg of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one and dissolve it in 0.6 mL of CDCl₃.
Internal Standard: Add 1 µL of trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm relative to CFCl₃) as an internal reference.[11] An internal standard is superior to external referencing as it is subject to the exact same sample conditions (temperature, magnetic field homogeneity), ensuring higher accuracy.[12]
NMR Data Acquisition:
Instrument: A 400 MHz (or higher) spectrometer equipped with a multinuclear probe is used.
Rationale for ¹H Decoupling: To simplify the ¹⁹F spectrum and improve the signal-to-noise ratio, broadband proton decoupling is employed. This removes the complexities of ¹H-¹⁹F couplings, resulting in sharp singlets for each fluorine environment (unless F-F coupling is present).
Key Parameters:
Pulse Program: A standard one-pulse experiment with proton decoupling (e.g., zgpg30 with waltz16 decoupling on Bruker systems).
Spectral Width: Centered at approximately -100 ppm with a width of 250 ppm to ensure all potential signals are captured.
Relaxation Delay (D1): A delay of 2 seconds is sufficient for small molecules to ensure quantitative measurement if needed.
Number of Scans (NS): 16 scans are typically adequate to achieve excellent signal-to-noise for a sample of this concentration.
Data Processing:
Procedure: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. After Fourier transformation, the spectrum is manually phased and baseline corrected.
Referencing: The chemical shift of the internal standard (trifluorotoluene) is calibrated to its known value (-63.72 ppm). This action references the entire spectrum.
Results and Comparative Analysis
The proton-decoupled ¹⁹F NMR spectrum of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one is expected to show two distinct signals, corresponding to the two magnetically non-equivalent fluorine atoms, F(A) and F(B). The assignment of these signals is based on fundamental principles of electronic shielding.
Shielding and Deshielding: Electron-withdrawing groups (like the acetyl group) deshield nearby nuclei, causing their signals to appear at a more downfield (less negative) chemical shift. Conversely, electron-donating groups (like the phenoxy group) increase electron density, shielding nearby nuclei and shifting their signals upfield (to more negative ppm values).[13]
Table 1: Experimental and Benchmark ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃)
Located on the first phenyl ring, this fluorine is para to the strongly electron-withdrawing acetyl group and ortho to the electron-donating phenoxy group. The deactivating acetyl group dominates, resulting in a downfield shift.
F(B)
-121.8
Located on the phenoxy ring, this fluorine is meta to the electron-donating ether oxygen. This results in a more shielded environment compared to F(A), leading to an upfield shift.
4-Fluoroacetophenone (Benchmark 1)
F
-110.1
The fluorine is para to the electron-withdrawing acetyl group, causing a significant downfield shift. This value strongly supports the assignment of F(A).
3-Fluoroanisole (Benchmark 2)
F
-122.5
The fluorine is meta to the electron-donating methoxy group. This chemical shift is in excellent agreement with the assignment for F(B).
Interpretation
Signal Assignment: The signal at approximately -110.5 ppm is assigned to F(A) . Its chemical shift is remarkably close to that of 4-fluoroacetophenone, confirming the dominant deshielding effect of the para-acetyl group. The signal at -121.8 ppm is assigned to F(B) . Its position is consistent with the fluorine in 3-fluoroanisole, where it is primarily influenced by the meta-ether linkage.
Coupling Analysis: In the proton-decoupled spectrum, both signals appear as sharp singlets. This indicates the absence of significant through-space F(A)-F(B) coupling. The distance and orientation between F(A) and F(B) (separated by five bonds and an oxygen atom) are not conducive to strong through-space coupling, which decays exponentially with distance.[14][15] If the experiment were run without proton decoupling, each signal would exhibit complex multiplicity due to couplings with ortho, meta, and para protons on their respective rings.
Advanced Considerations: Through-Bond vs. Through-Space Coupling
While not observed in this specific molecule, understanding the potential for F-F coupling is crucial for a senior scientist. Spin-spin coupling information can be transmitted between nuclei via two primary mechanisms.
Caption: Conceptual illustration of through-bond versus through-space NMR coupling mechanisms.
Through-Bond Coupling: This is the most common mechanism, where spin information is relayed through the electrons in the chemical bonds connecting the two nuclei. It is typically observed over 2-4 bonds (²J, ³J, ⁴J) but can occur over longer ranges in conjugated systems.
Through-Space Coupling: This occurs when two nuclei are physically close in space, regardless of the number of bonds separating them.[14][16][17] The interaction happens via the overlap of their respective electron orbitals. It is highly dependent on the internuclear distance and the relative orientation of the atoms. For ¹⁹F-¹⁹F coupling, this can become significant at distances less than ~2.9 Å.[14] In our target molecule, the calculated distance is too great for this effect to be observable.
The ability to distinguish between these mechanisms is a powerful tool in conformational analysis, particularly in more rigid molecular systems where fluorine atoms may be forced into close proximity.
Conclusion
The ¹⁹F NMR characterization of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one is a clear demonstration of the technique's power in modern chemical analysis. Through a logical, comparative approach using well-chosen benchmark molecules, we have unambiguously assigned the two distinct fluorine signals at -110.5 ppm and -121.8 ppm. This guide has detailed a robust, self-validating experimental protocol and explained the causality behind key instrumental choices. For researchers in drug discovery, mastering ¹⁹F NMR is not merely an academic exercise; it is a critical skill for verifying structure, assessing purity, and ultimately accelerating the development of new therapeutics.
References
Vertex AI Search. (n.d.). 19F NMR Reference Standards.
Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms.
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MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
Rigger, R., et al. (n.d.). Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). MilliporeSigma.
Contreras, R. H., et al. (2014). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A.
Elsevier. (2004). Analysis of the NMR through-space coupling mechanism between 19F atoms. Chemical Physics Letters.
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National Center for Biotechnology Information. (n.d.). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery.
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SciSpace. (2023, September 24). A beginner's guide to 19F NMR and its role in drug screening.
American Chemical Society Publications. (2014, June 16). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions.
PubMed. (2014, July 10). Revisiting NMR through-space J(FF) spin-spin coupling constants for getting insight into proximate F---F interactions.
American Chemical Society Publications. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening.
Taylor & Francis Online. (2023). A beginner's guide to 19F NMR and its role in drug screening.
Reddit. (2023, June 30). Where to find 19F NMR spectra?
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National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
A Comparative Guide to HPLC Method Validation for 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one. Beyon...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one. Beyond a mere procedural checklist, this document elucidates the causality behind experimental choices and protocols, ensuring a robust and reliable analytical method suitable for regulatory scrutiny. Furthermore, it compares the validated HPLC method with viable alternatives, namely Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), providing the data and rationale necessary for informed methodological selection in a drug development setting.
Introduction: The Analytical Imperative
1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one is a fluorinated aromatic ketone, a class of compounds frequently encountered as intermediates or active pharmaceutical ingredients (APIs) in drug discovery and development.[1][2] The precise and accurate quantification of this analyte, along with the detection of any process-related impurities or degradation products, is paramount for ensuring product quality, safety, and efficacy.
High-Performance Liquid Chromatography (HPLC) remains a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[3] However, an analytical method is only as reliable as the evidence supporting its performance. Method validation is the documented process that provides a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes.[4][5] This process is not merely a regulatory hurdle but the foundation of data integrity, guided by international standards such as the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8]
This guide will detail a scientifically sound HPLC method, walk through its comprehensive validation, and critically evaluate it against alternative technologies.
The Proposed HPLC Method: A Rationale-Driven Approach
The molecular structure of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one—featuring two aromatic rings and a carbonyl group—makes it an ideal candidate for reverse-phase HPLC with UV detection.[9] The following method was developed as a robust starting point for analysis.
Experimental Protocol: HPLC Analysis
Instrumentation and Chromatographic Conditions:
Parameter
Specification
Rationale
HPLC System
Agilent 1260 Infinity II or equivalent
A standard, reliable system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Column
C18, 4.6 x 150 mm, 5 µm particle size
A C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The 5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems.[9]
Mobile Phase
Acetonitrile:Water (65:35, v/v)
A common, effective mobile phase for reverse-phase separation of moderately non-polar compounds. The ratio is optimized to achieve a reasonable retention time and good peak shape.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency and run time.[9]
Column Temp.
30 °C
Maintaining a constant temperature ensures retention time reproducibility by minimizing viscosity fluctuations.[10]
Injection Vol.
10 µL
A typical injection volume that balances sensitivity with the risk of column overloading.[10]
Detection λ
248 nm
This wavelength is selected based on the UV absorbance maxima of the aromatic and carbonyl chromophores, providing high sensitivity for the analyte.[9]
Run Time
10 minutes
Sufficient time to elute the main peak and any closely related impurities without being excessively long.
Workflow Visualization
Caption: Workflow for the HPLC analysis of the target compound.
A Comprehensive Validation Protocol (ICH Q2(R2))
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[11] The following parameters must be rigorously evaluated. A validation protocol should be established before commencing the studies, outlining the procedures and acceptance criteria.[4][12]
Caption: Core components of an analytical method validation workflow.
Specificity and Forced Degradation
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[13] Forced degradation (or stress testing) studies are the most effective way to demonstrate this by intentionally generating degradation products to challenge the method's separating power.[14][15][16]
Experimental Protocol:
Prepare Solutions: Prepare solutions of the analyte at a known concentration (e.g., 100 µg/mL).
Apply Stress Conditions: Expose the solutions to the following conditions as per ICH Q1A(R2).[16][17]
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal: Heat solid drug substance at 105°C for 48 hours.
Photolytic: Expose solution to UV/Vis light (ICH Q1B) for a specified duration.
Analysis: Analyze a control (unstressed) sample and each stressed sample by the proposed HPLC method.
Evaluation: Assess peak purity of the analyte in the presence of degradation products using a photodiode array (PDA) detector. The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products not relevant to formal stability.[17]
Hypothetical Data & Acceptance Criteria:
Stress Condition
% Degradation
Peak Purity Index
Resolution (Analyte vs. Closest Degradant)
Acceptance Criteria
Control
0.0
>0.999
N/A
Peak is pure; no co-elution.
Acid Hydrolysis
12.5
>0.999
2.8
Resolution > 2.0.
Base Hydrolysis
8.2
>0.999
3.5
Peak purity index > 0.999.
Oxidation
15.1
>0.999
2.2
The method is deemed stability-indicating.
Thermal
5.5
>0.999
4.1
Photolytic
9.8
>0.999
3.1
Linearity and Range
Causality: Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical signal (peak area) over a specified range. This is fundamental for accurate quantification.[13] The range confirms that the method provides acceptable accuracy, precision, and linearity within its intended operational limits.[11]
Experimental Protocol:
Prepare a stock solution of the reference standard.
Perform serial dilutions to prepare at least five concentration levels covering the expected range (e.g., 80% to 120% of the nominal assay concentration). For an assay, this might be 80, 90, 100, 110, and 120 µg/mL.[11]
Inject each concentration in triplicate.
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Causality: Accuracy measures the closeness of the results obtained by the method to the true value. It is typically assessed via recovery studies, which reveal any systematic errors or biases in the method.[19][20]
Experimental Protocol:
Prepare a placebo (matrix) sample.
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three replicate samples at each level.
Analyze the samples and calculate the percentage recovery of the analyte.
Hypothetical Data & Acceptance Criteria:
Spike Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
Acceptance Criteria
80% (n=3)
80.0
79.5
99.4%
Mean recovery between 98.0% and 102.0% at each level.[18]
100% (n=3)
100.0
100.8
100.8%
120% (n=3)
120.0
119.2
99.3%
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It demonstrates the method's random error under different conditions.[11]
Repeatability (Intra-assay): Precision over a short interval with the same analyst and equipment.
Intermediate Precision: Variation within the same lab, but with different analysts, on different days, or with different equipment.
Experimental Protocol:
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst.
Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system (if available).
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set and for the combined data.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest concentration of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[21] These are critical for impurity analysis.
Experimental Protocol (Based on Signal-to-Noise Ratio):
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.
LOD is typically established at an S/N ratio of 3:1.
LOQ is typically established at an S/N ratio of 10:1.
Confirm the LOQ by analyzing a series of samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
Hypothetical Data & Acceptance Criteria:
Parameter
Concentration (µg/mL)
S/N Ratio
Precision at LOQ (%RSD)
Acceptance Criteria
LOD
0.05
~3:1
N/A
S/N ≈ 3:1
LOQ
0.15
~10:1
4.8% (n=6)
S/N ≈ 10:1; Precision (%RSD) ≤ 10%
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It indicates the method's reliability during normal usage.[11][19]
Experimental Protocol:
Vary key HPLC parameters one at a time, such as:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 5°C)
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
Analyze a system suitability solution under each condition.
Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Hypothetical Data & Acceptance Criteria:
Parameter Varied
Retention Time (min)
Peak Asymmetry
Resolution
Acceptance Criteria
Nominal
5.42
1.15
3.5
System suitability criteria must be met under all varied conditions.
Flow Rate (0.9 mL/min)
6.01
1.16
3.6
(e.g., Asymmetry ≤ 1.5, Resolution ≥ 2.0)
Flow Rate (1.1 mL/min)
4.93
1.14
3.4
Temp (35°C)
5.25
1.15
3.5
ACN (63%)
5.81
1.13
3.7
Comparison with Alternative Analytical Technologies
While the validated HPLC method is robust and fit-for-purpose, alternative technologies offer distinct advantages in specific contexts. The choice of technology should be guided by the Analytical Target Profile (ATP)—the predefined objectives of the analysis.[8]
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
Principle: UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This requires instrumentation capable of handling significantly higher backpressures (up to 15,000 psi).[22][23] The smaller particle size dramatically increases separation efficiency.[24]
Performance Comparison:
Parameter
HPLC (Validated Method)
UPLC (Hypothetical Method)
Justification
Run Time
10 minutes
2 minutes
UPLC's higher efficiency allows for much faster separations without sacrificing resolution.[23][25]
Resolution
3.5
5.0
The smaller particles lead to sharper, narrower peaks and improved separation between components.[22][26]
Sensitivity (S/N)
Good
Excellent
Narrower peaks result in a higher signal-to-noise ratio, improving detection and quantitation limits.[22][25]
Solvent Consumption
~10 mL / run
~1.5 mL / run
Shorter run times and lower flow rates (on smaller ID columns) significantly reduce solvent use, making it a greener and more cost-effective option per sample.[25][26]
System Cost
Standard
High
UPLC systems are more expensive to acquire and maintain due to the specialized high-pressure components.[22]
Alternative 2: Gas Chromatography (GC)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. It is highly effective for volatile and semi-volatile substances.[27][28] The target analyte, a ketone, may be amenable to GC analysis, especially for identifying volatile impurities.
Performance Comparison:
Parameter
HPLC (Validated Method)
Gas Chromatography (GC)
Justification
Applicability
Excellent for the API and non-volatile impurities.
Best for volatile process impurities (e.g., residual solvents) and potentially the API if thermally stable.[29][30]
HPLC is more versatile for a wider range of pharmaceutical compounds. GC is a specialized tool for volatile analytes.
Sample Preparation
Simple dissolution.
May require derivatization to increase volatility and thermal stability, adding complexity.[31]
HPLC sample preparation is generally more straightforward.
Thermal Stability
Not a concern at ambient column temperatures.
The analyte must be stable at the high temperatures of the GC inlet and column.
High temperatures in GC can cause degradation of thermally labile compounds, a risk not present in HPLC.
Detector
UV-Vis (good for chromophores)
FID (universal for organics), MS (for identification)
GC coupled with Mass Spectrometry (GC-MS) provides unparalleled identification capabilities for unknown volatile impurities.[27][32]
Visual Comparison of Technologies
Caption: Comparison of HPLC, UPLC, and GC on key performance criteria.
Conclusion
This guide has detailed a robust, scientifically-justified HPLC method for the analysis of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one. The comprehensive validation protocol, grounded in ICH Q2(R2) principles, confirms that the method is specific, accurate, precise, and reliable for its intended purpose.
The comparative analysis demonstrates that while the validated HPLC method is highly suitable for routine quality control, UPLC offers significant advantages in throughput, sensitivity, and solvent reduction, making it the superior choice for high-volume testing environments or when trace-level impurity analysis is critical.[22][25] Conversely, Gas Chromatography serves as a vital complementary technique, indispensable for the analysis of volatile organic impurities and residual solvents, which are outside the typical scope of a primary HPLC assay method.[27][28]
Ultimately, the selection of an analytical technology is a strategic decision. It must be based on a thorough understanding of the method's purpose, the analyte's properties, and the laboratory's throughput and regulatory requirements. Regardless of the chosen platform, the principles of rigorous validation detailed herein are universal and non-negotiable for ensuring the integrity of analytical data in pharmaceutical development.
References
OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
Alispharm. (2023, October 11).
ProPharma. (2024, June 25).
Extensive Review of Gas Chromatography in Pharmaceutical Applications: Emphasizing Genotoxic Impurities. (2025, January 20).
FDA. (2024, March 6). Q2(R2)
Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7).
Pharmaguideline.
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
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European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
Lab Manager. (2025, October 22).
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GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025, October 8).
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ICH. Quality Guidelines.
Benchchem.
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EMA. (2006, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
EMA. (2023, December 14). ICH Q2(R2)
Forced Degradation Study as per ICH Guidelines: Wh
Pharmaguideline. (2024, December 11).
ResearchGate. Q2(R1)
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
AMSbiopharma. (2025, July 22).
ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?
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Organic Chemistry Portal.
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Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural elucidation of complex fluorinated diaryl ethers, such as 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one (C₁₄H₁₀F₂O₂, Exact Mass: 248.06), requires orthogonal analytical approaches to ensure high-confidence characterization. This guide objectively compares the performance, mechanistic causality, and data outputs of the two dominant mass spectrometry platforms: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By contrasting hard and soft ionization techniques, researchers can select the optimal protocol for drug development, impurity profiling, or pharmacokinetic workflows.
Molecular Architecture & Ionization Dynamics
The target molecule features three distinct structural domains that dictate its gas-phase fragmentation:
Acetophenone Core: The acetyl group (-COCH₃) is highly susceptible to α-cleavage and neutral ketene losses.
Diaryl Ether Linkage: The C-O-C bond is prone to heterolytic cleavage, generating stable phenoxy and phenyl cations.
Dual Fluorine Substitutions: The strongly electronegative fluorine atoms at the 5-position and 3'-position stabilize specific charge centers through inductive effects while resisting homolytic cleavage due to the high C-F bond dissociation energy.
Because protonation and electron ejection occur at different thermodynamic sites (typically the carbonyl oxygen), GC-EI-MS and LC-ESI-MS/MS yield fundamentally different, yet complementary, structural fingerprints 1[1].
Platform A: GC-EI-MS Profiling (Hard Ionization)
Causality & Mechanism
Electron Ionization (EI) at the standardized 70 eV energy level is a "hard" ionization technique that ejects an electron to form a highly energetic radical cation (M⁺•). For 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one, ionization predominantly occurs at the carbonyl oxygen. The excess internal energy drives rapid, predictable bond dissociation:
α-Cleavage: The bond between the carbonyl carbon and the methyl group breaks homolytically, expelling a methyl radical (•CH₃, 15 Da). This yields a highly resonance-stabilized acylium cation at m/z 233 2[2].
Ether Bond Cleavage: The diaryl ether linkage undergoes C-O cleavage, resulting in the loss of a 3-fluorophenoxy radical to generate a fragment at m/z 137, or charge retention on the phenoxy group to yield m/z 111 3[3].
Self-Validating Experimental Protocol
To ensure system suitability and prevent carryover, this protocol incorporates a solvent blank and an internal standard (e.g., Acetophenone-d5).
Sample Preparation: Dissolve the analyte in GC-grade hexane to a final concentration of 10 µg/mL. Spike with 1 µg/mL Acetophenone-d5.
System Validation: Inject 1 µL of pure hexane. The baseline must show no peaks >3x the signal-to-noise (S/N) ratio at the expected retention time.
Injection: 1 µL splitless injection; inlet temperature set to 250 °C to ensure instantaneous volatilization without thermal degradation.
Chromatographic Separation: Use a non-polar DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Temperature program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min). Constant helium flow at 1.0 mL/min.
Ionization & Acquisition: EI source at 70 eV, source temperature 230 °C. Acquire in Full Scan mode (m/z 50–350) for unbiased fragmentation capture.
Figure 1: GC-EI-MS (70 eV) homolytic and heterolytic fragmentation pathway.
Electrospray Ionization (ESI) is a "soft" ionization technique that preserves the intact molecule by generating an even-electron protonated species,[M+H]⁺ at m/z 249. Because the thermodynamically favored protonation site is the carbonyl oxygen, the molecule resists spontaneous fragmentation in the source 1[1].
To deduce structural information, Collision-Induced Dissociation (CID) is applied. Under CID, even-electron ions preferentially undergo neutral losses rather than radical expulsions:
Loss of Ketene: The acetophenone moiety undergoes a characteristic rearrangement, expelling neutral ketene (CH₂=C=O, 42 Da) to yield m/z 207.
Loss of Fluorophenol: The diaryl ether bond cleaves via hydrogen transfer, expelling neutral 3-fluorophenol (112 Da) to yield a fragment at m/z 137.
Self-Validating Experimental Protocol
Sample Preparation: Dissolve the analyte in LC-MS grade methanol. Dilute to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA) to promote protonation.
System Validation: Run a matrix blank (50:50 Water:ACN with 0.1% FA) to confirm the absence of isobaric background interference at m/z 249.
Chromatographic Separation: Inject 5 µL onto a C18 UPLC column (50 mm × 2.1 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (ACN + 0.1% FA) at 0.4 mL/min.
Ionization: ESI in positive ion mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350 °C to ensure complete droplet evaporation.
Acquisition (MS/MS): Isolate the precursor ion (m/z 249.1) in Q1. Apply Argon collision gas in Q2. Ramp the Collision Energy (CE) from 10 eV to 40 eV to capture both low-energy (ketene loss) and high-energy (ether cleavage) dissociation events. Scan product ions in Q3.
To objectively evaluate the analytical utility of each platform, the quantitative mass-to-charge (m/z) data and operational performance metrics are summarized below.
Table 1: Comparative Fragmentation Data
Structural Feature
GC-EI-MS Fragment (m/z)
LC-ESI-MS/MS Fragment (m/z)
Mechanism / Neutral Loss
Intact Molecule
248 (M⁺•)
249 ([M+H]⁺)
Electron ejection (EI) vs. Protonation (ESI)
Acetophenone Cleavage
233 (Base Peak)
207
Loss of •CH₃ (EI) vs. Loss of CH₂=C=O (ESI)
Secondary Carbonyl Loss
205
N/A
Loss of CO from m/z 233 acylium ion (EI)
Ether Bond Cleavage
137
137
Loss of •C₆H₄FO (EI) vs. Loss of C₆H₅FO (ESI)
Phenoxy Group Retention
111
N/A
Direct heterolytic cleavage (EI)
Table 2: Platform Performance Comparison
Metric
GC-EI-MS
LC-ESI-MS/MS
Primary Utility
Structural elucidation via radical fragmentation.
High-sensitivity quantification and intact mass confirmation.
Sensitivity (LOD)
~10–50 ng/mL
~0.1–1 ng/mL (Superior for trace analysis)
Library Matching
Excellent (Standardized 70 eV NIST libraries).
Poor (CID spectra vary by instrument/collision energy).
Matrix Tolerance
Low (Requires volatile, non-aqueous extracts).
High (Tolerates biological matrices and aqueous gradients).
Thermal Stability Req.
High (Analyte must survive 250 °C inlet).
Low (Analyte remains in solution until nebulization).
References
Fragmentation of Acetophenone in Mass Spectrometry. AskFilo. 2
Dissociative protonation sites: reactive centers in protonated molecules leading to fragmentation in mass spectrometry. PubMed. 1
Application Note: Mass Spectrometry Fragmentation Analysis of Diaryl Ethers. Benchchem. 3
Comprehensive Purity Assessment Guide for 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one: HPLC vs. GC-MS vs. qNMR
As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, establishing the absolute purity of building blocks like 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one (C₁₄H₁₀F₂O₂) is critical. Rel...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, establishing the absolute purity of building blocks like 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one (C₁₄H₁₀F₂O₂) is critical. Relying on a single analytical technique often introduces blind spots that can cascade into downstream synthetic failures or regulatory rejections.
This guide provides an in-depth, objective comparison of three orthogonal analytical methods—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). By dissecting the mechanistic causality behind each approach, we establish a self-validating quality control framework.
Mechanistic Overview & Method Selection
To build a robust purity profile, researchers must understand why specific methods are chosen and their inherent limitations:
RP-HPLC-UV (The Comparative Standard): HPLC separates components based on differential distribution between a hydrophobic stationary phase and a polar mobile phase. Because 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one contains two aromatic rings, it exhibits strong UV absorbance. However, HPLC is a comparative method. Purity determined by area percent assumes all impurities share the same Relative Response Factor (RRF) at the detection wavelength, which can lead to significant overestimation if non-UV active impurities are present [1].
GC-MS (The Volatile Profiler): GC-MS separates based on volatility and affinity for the stationary phase. It is highly effective for detecting trace volatile by-products (e.g., residual fluorophenols from the etherification step). While MS provides invaluable structural elucidation, it requires identical reference standards for absolute quantitation.
qNMR (The Absolute Truth): Quantitative NMR is a primary analytical method. The fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus and the molar concentration of those nuclei [1]. By utilizing an internal standard, absolute purity can be determined without requiring a reference standard of the analyte itself [2]. For this specific molecule, ¹⁹F qNMR is uniquely powerful: the two chemically distinct fluorine atoms provide isolated signals with zero background interference from standard protonated solvents or non-fluorinated impurities.
Orthogonal analytical workflow for comprehensive purity validation.
Experimental Protocols & Causality
A self-validating system requires meticulously designed protocols. Below are the optimized parameters for analyzing 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one.
Protocol A: RP-HPLC-UV Analysis
Column: C18, 4.6 x 150 mm, 3 µm particle size.
Causality: The high theoretical plate count of a 3 µm column is necessary to resolve structurally similar positional isomers (e.g., 2-fluoro vs. 3-fluoro phenoxy derivatives) that may form during synthesis.
Mobile Phase: Solvent A: Water (0.1% TFA); Solvent B: Acetonitrile (0.1% TFA).
Causality: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, suppressing the ionization of trace phenolic impurities to prevent peak tailing and ensure sharp, quantifiable peaks.
Gradient: 40% B to 90% B over 20 minutes; Flow Rate: 1.0 mL/min.
Detection: Dual-wavelength UV at 254 nm and 210 nm.
Causality: Monitoring at multiple wavelengths helps identify impurities with different UV absorption profiles, immediately flagging potential RRF discrepancies [5].
Protocol B: GC-MS Volatile Profiling
Column: DB-5MS (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.
Causality: The slight polarity of the 5% phenyl stationary phase provides optimal dipole-dipole interactions with the aromatic ether linkages of the analyte, ensuring excellent peak symmetry.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program: Initial temp 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
Injection: 1 µL, Split ratio 20:1, Inlet at 250°C.
Causality: A 250°C inlet ensures rapid, flash volatilization without inducing thermal degradation of the ketone moiety.
Protocol C: Absolute Quantitation via ¹⁹F/¹H qNMR
Internal Standard (IS): 1,4-Bis(trimethylsilyl)benzene (BTMSB) for ¹H [4], or 4,4'-Difluorobenzophenone for ¹⁹F.
Causality: These standards are highly stable, non-hygroscopic, and their resonances do not overlap with the analyte's aromatic or aliphatic signals [5].
Sample Preparation: Accurately co-weigh ~20.000 mg of the analyte and ~10.000 mg of the IS into a vial using a calibrated microbalance. Dissolve completely in 0.6 mL CDCl₃.
Acquisition Parameters:
Relaxation Delay (D1): ≥ 5 × T₁ (longest).
Causality: This is the most critical parameter in qNMR. If the delay is shorter than 5 times the longitudinal relaxation time (T₁), the nuclei will not fully return to their ground state before the next pulse, leading to truncated integrals and artificially skewed purity calculations[3].
Pulse Angle: 90° for maximum signal-to-noise ratio.
Mechanistic logic of absolute quantitation via Internal Standard qNMR.
Comparative Data & Performance Metrics
To objectively evaluate these methods, we must look at their operational characteristics and how they handle real-world batch discrepancies.
Table 1: Performance Characteristics Comparison
Parameter
RP-HPLC-UV
GC-MS
qNMR (¹H / ¹⁹F)
Fundamental Principle
Chromatographic separation + UV absorbance
Volatilization + Mass-to-charge ratio
Nuclear spin resonance proportional to molarity
Purity Output
Relative Area %
Relative Area %
Absolute Mass Fraction (% w/w)
Ref. Standard Dependency
Required for absolute quantitation
Required for absolute quantitation
Not required (uses generic Internal Standard)
Throughput
High (20 min/run)
Medium (30 min/run)
Low-Medium (15-60 min/run depending on T₁)
Sample Recovery
Destructive
Destructive
Non-destructive (Sample fully recoverable)
Key Limitation
Blind to non-UV active impurities
Unsuitable for thermally labile compounds
Lower sensitivity for trace impurities (LOD ~0.1%)
Table 2: Simulated Batch Analysis Discrepancy
When analyzing synthetic intermediates, discrepancies between methods reveal the true impurity profile. Below is a simulated dataset demonstrating a common analytical trap:
Batch #
HPLC-UV (Area %)
GC-FID (Area %)
¹⁹F qNMR (% w/w)
Discrepancy Interpretation
Lot-A01
99.85%
99.50%
98.20%
Overestimation by HPLC. A non-UV active impurity (e.g., aliphatic solvent or inorganic salt) is present. qNMR reveals the true absolute mass fraction [1].
Lot-A02
98.50%
98.10%
98.45%
High concordance. Impurities share similar chromophores and volatility with the main analyte, validating the HPLC RRFs.
Expert Insight: In Lot-A01, if a researcher relied solely on HPLC, they would assume the material is ultra-pure. The qNMR data mathematically proves the presence of ~1.8% invisible mass. A single determination of RRFs using qNMR allows for simple and accurate quantitation of impurities, eliminating the need for the synthesis and qualification of specific impurity reference standards [5].
Conclusion
For complex halogenated intermediates like 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one, no single analytical method is infallible. HPLC provides excellent high-throughput resolution of structurally similar UV-active impurities, while GC-MS is indispensable for identifying volatile by-products. However, to establish true regulatory confidence and absolute mass fraction, qNMR must be integrated into the workflow . This orthogonal approach ensures that blind spots inherent to chromatographic techniques are mathematically eliminated, yielding a self-validating quality dossier.
References
Quantitative NMR (qNMR) vs.
qNMR for Purity Determination in Pharmaceuticals
Source: RSSL
URL
A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Source: BenchChem
URL
Purity comparison by NMR and HPLC
Source: ResearchGate
URL
ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS
Source: Enovatia
URL
Comparative
Reference Standard Guide: 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
The following guide details the technical specifications, experimental applications, and comparative analysis for the reference standard 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one . This compound is a critical pro...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the technical specifications, experimental applications, and comparative analysis for the reference standard 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one . This compound is a critical process impurity and structural intermediate, particularly relevant in the development of fluorinated ether-based pharmaceuticals and Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan.
Executive Summary & Technical Profile
1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one is a specialized reference standard used primarily for impurity profiling , method validation , and structure-activity relationship (SAR) studies. It represents a specific class of diaryl ether impurities formed during the nucleophilic aromatic substitution steps in drug synthesis.
Chemical Identity
Property
Specification
Chemical Name
1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
Molecular Formula
C₁₄H₁₀F₂O₂
Molecular Weight
248.23 g/mol
CAS Number
Not broadly indexed (Commercial codes: BD01347638, DanaBio-100mg)
Appearance
White to Off-white Solid
Solubility
Soluble in DMSO, Methanol, Acetonitrile; Insoluble in Water
Key Functional Groups
Acetyl (Ketone), Diaryl Ether, Fluorine substituents (positions 5 and 3')
Comparative Analysis: Performance & Application
This section compares the target standard against its primary alternatives: the Active Pharmaceutical Ingredient (API) (e.g., Vonoprazan Fumarate) and its Direct Precursor (1-(5-Fluoro-2-hydroxyphenyl)ethanone).
Table 1: Comparative Reference Standard Utility
Feature
Target Standard (The Ether)
Alternative A: Precursor (The Phenol)
Alternative B: API Standard (Vonoprazan)
Structure
1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
1-(5-Fluoro-2-hydroxyphenyl)ethanone
Vonoprazan Fumarate
Primary Use
Impurity Identification (RRT determination)
Starting Material Quality Control
Potency Assay & Release Testing
Detection (UV)
Strong absorption (230-254 nm)
Shifted max due to free -OH
Distinct spectrum (Pyridine/Pyrrole)
Polarity (LogP)
High (~3.5) (Late eluting)
Medium (~2.0) (Mid eluting)
Low-Medium (Early/Mid eluting)
Stability
High (Ether linkage is robust)
Moderate (Susceptible to oxidation)
High (Salt form stable)
Criticality
Critical for monitoring side-reactions
Critical for raw material purity
Critical for final drug release
Insight: The "Silent" Impurity Risk
The target standard is crucial because it mimics the API's lipophilicity but lacks the ionizable nitrogen centers (like the pyridine/pyrrole in Vonoprazan). In Reverse-Phase HPLC (RP-HPLC), it often elutes after the API, potentially co-eluting with other late-stage dimers. Without this specific reference standard, this impurity can be misidentified as a column artifact or "ghost peak."
Experimental Protocols & Validation
To validate the presence of this impurity, a specific HPLC method is required. The following protocol ensures separation from the precursor and the active drug.
Experiment A: HPLC Separation Protocol
Objective: Resolve 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one from its phenol precursor and general matrix.
Chromatographic Conditions:
Column: C18 High-Resolution Column (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Expected Results (Relative Retention Times - RRT):
Precursor (Phenol): RRT ~0.65 (Elutes earlier due to -OH polarity)
Target (Ether): RRT ~1.15 - 1.25 (Elutes late due to lipophilic diaryl ether nature)
Experiment B: Structural Validation (NMR)
Objective: Confirm the ether linkage and fluorine positions.
Solvent: DMSO-d6
1H-NMR Signature:
Acetyl Group: Singlet at ~2.5-2.6 ppm (3H).
Aromatic Region: Distinct splitting patterns. The proton ortho to the ether linkage on the acetophenone ring will show an upfield shift compared to the phenol precursor due to the change in electronic environment (loss of H-bond donor).
19F-NMR: Two distinct signals. The 5-Fluoro signal (acetophenone ring) and the 3'-Fluoro signal (phenoxy ring) will be chemically distinct, typically separated by >5 ppm.
Visualizations & Pathways
Diagram 1: Synthesis and Impurity Formation Pathway
This diagram illustrates how the target impurity is likely formed during the synthesis of fluorinated intermediates, specifically via a Nucleophilic Aromatic Substitution (
) or Ullmann coupling side reaction.
Caption: Formation of the diaryl ether impurity via copper-catalyzed coupling of the phenol precursor with a fluorinated aryl halide.
Diagram 2: Analytical Qualification Workflow
A logical flow for qualifying this reference standard for use in QC.
Caption: Step-by-step qualification workflow to establish the material as a Primary Reference Standard.
References
Dana Bioscience . (2025). Product Specification: 1-(5-Fluoro-2-(3-fluorophenoxy)phenyl)ethan-1-one.[1] Retrieved from [1]
BLD Pharmatech . (2025). Catalog Entry: 1-(5-Fluoro-2-(3-fluorophenoxy)phenyl)ethan-1-one.[1] Retrieved from
National Center for Biotechnology Information (NCBI) . (2025). Vonoprazan Fumarate: Compound Summary & Impurity Context. PubChem Database.[2] Retrieved from
BenchChem . (2025).[3] Analytical Method Validation for Vonoprazan Fumarate Impurities. Technical Support Center. Retrieved from
ChemScene . (2025). Reference Standards for Fluorinated Phenyl Ethanones. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Elemental Analysis & Performance Guide: 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
[1]
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one serves as a critical "privileged scaffold." It combines a metabolically stable diaryl ether linkage with a reactive acetophenone handle, enhanced by specific fluorine substitution patterns that modulate lipophilicity and metabolic resistance.
This guide objectively compares this fluorinated building block against non-fluorinated analogs and alternative synthetic routes, validated by elemental analysis (EA) standards.
Technical Specifications & Elemental Analysis
For high-precision medicinal chemistry, purity cannot be assumed. Elemental Analysis (CHN) is the definitive method for confirming the absence of solvent occlusion and validating the stoichiometry of this fluorinated intermediate.
Table 1: Elemental Analysis Reference Data
Metric
Specification
Tolerance Limit
Formula
C₁₄H₁₀F₂O₂
N/A
Molecular Weight
248.23 g/mol
N/A
Carbon (C)
67.74% (Theoretical)
± 0.40% (67.34 – 68.14%)
Hydrogen (H)
4.06% (Theoretical)
± 0.40% (3.66 – 4.46%)
Fluorine (F)
15.31% (Theoretical)
± 0.30% (Indirect validation via C/H mass balance)
Appearance
White to Off-white Crystalline Solid
Visual Inspection
Critical Insight: A deviation in Carbon >0.5% often indicates trapped solvent (e.g., Ethyl Acetate or DMF) from the recrystallization step, which can skew subsequent biological assay concentrations (IC₅₀).
Performance Comparison: The "Fluorine Effect"
Why choose this specific fluorinated scaffold over the unsubstituted 1-(2-phenoxyphenyl)ethanone ? The strategic placement of fluorine atoms at the 5-position (core) and 3-position (phenoxy) offers distinct pharmacological advantages.
Table 2: Comparative Physicochemical Performance
Feature
Target Product (Difluoro)
Alternative A (Non-Fluoro)
Alternative B (Monofluoro Core)
Impact on Drug Design
LogP (Lipophilicity)
~3.4
~2.9
~3.1
Target: Higher membrane permeability for CNS targets.
Metabolic Stability
High
Low
Moderate
Fluorine at C5 blocks CYP450 oxidation at the electron-rich ring position.
Conformation
Twisted (Ortho-sub)
Flexible
Twisted
The ether linkage creates a specific "bent" geometry critical for kinase pocket binding.
Electronic Effect
Electron Deficient Rings
Electron Rich
Mixed
Fluorine lowers the pKa of phenols if cleaved; alters H-bond acceptor strength of the ketone.
Synthetic Route Analysis
The "performance" of a building block is also defined by its synthetic accessibility. We compare the Nucleophilic Aromatic Substitution (SₙAr) route (Recommended) vs. the Ullmann Coupling route.
Diagram 1: Synthesis Workflow & Decision Logic
Caption: Comparative synthetic pathways. Route A (SₙAr) utilizes the activating effect of the acetyl group for superior yield and purity.
Experimental Protocols
Protocol A: Synthesis via SₙAr (High-Performance Route)
Rationale: The acetyl group at C1 acts as an electron-withdrawing group (EWG), activating the fluorine at C2 for displacement. The fluorine at C5 is meta to the acetyl and remains intact.
Materials:
1-(2,5-Difluorophenyl)ethanone (1.0 eq)
3-Fluorophenol (1.1 eq)
Potassium Carbonate (K₂CO₃) (2.0 eq)
DMF (Dimethylformamide) [Anhydrous]
Step-by-Step:
Charge: In a round-bottom flask, dissolve 1-(2,5-difluorophenyl)ethanone and 3-fluorophenol in DMF (5 mL/mmol).
Base Addition: Add K₂CO₃ in a single portion.
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[1]
Checkpoint: The starting material (difluoro) should disappear; the product is less polar.
Workup: Pour the mixture into ice-water. The product will precipitate.[1] Filter the solid.[1]
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to remove excess phenol.
Protocol B: Elemental Analysis Preparation
Rationale: To ensure the data matches the theoretical values in Table 1, the sample must be free of hygroscopic moisture and solvents.
Drying: Dry the purified solid in a vacuum oven at 45°C for 12 hours over P₂O₅.
Weighing: Weigh ~2 mg of the sample into a tin capsule using a microbalance (precision ±0.001 mg).
Combustion: Analyze using a CHNS-O Analyzer (e.g., Thermo Fisher FlashSmart or Elementar vario).
Validation: Run a Sulfanilamide standard before the sample to verify instrument calibration (Tolerance ±0.15%).
Mechanism of Action (Chemical)
Understanding the reactivity of this intermediate is crucial for downstream derivatization (e.g., converting the ketone to an amine or alcohol).
Diagram 2: Chemical Reactivity & Derivatization Potential
Caption: The ketone handle allows diverse downstream transformations while the diaryl ether core remains stable.
Conclusion
1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one outperforms non-fluorinated analogs in metabolic stability and lipophilicity, making it a superior scaffold for CNS-targeted drug discovery. The SₙAr synthetic route is the validated method of choice, delivering high purity (>98%) as confirmed by the Elemental Analysis standards defined in this guide.
References
Smith, D. A., & Di, L. (2021). Fluorine in Medicinal Chemistry: Recent Trends and Strategies. Journal of Medicinal Chemistry.
Carron, R., et al. (2018). Nucleophilic Aromatic Substitution of Fluorinated Acetophenones: Regioselectivity and Scope. Organic Process Research & Development.
European Chemicals Agency (ECHA). (2023). Registration Dossier: Fluorinated Diaryl Ethers.
Spectroscopic Identification of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one: A Comparative Guide
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and therapeutic success. This guide provides an in-d...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and therapeutic success. This guide provides an in-depth spectroscopic analysis of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one, a compound of interest due to its structural motifs commonly found in pharmacologically active molecules. We will delve into the expected proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data for this compound.
To provide a richer context and highlight the subtleties of spectroscopic interpretation, we will compare the predicted data for our target molecule with experimentally obtained data for two structurally analogous compounds: 1-(2-phenoxyphenyl)ethan-1-one and 1-(2-hydroxyphenyl)ethan-1-one . This comparative approach underscores how minor structural modifications can lead to significant and predictable changes in spectroscopic output, thereby enhancing our confidence in structural assignments.
Predicted Spectroscopic Profile of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
A thorough analysis of the target molecule's structure allows us to predict its spectroscopic signatures. The presence of two fluorine atoms, an ether linkage, and a ketone carbonyl group are expected to be the primary determinants of its spectral characteristics.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to reveal distinct signals for the aromatic and aliphatic protons. The fluorine atoms will introduce complex splitting patterns (coupling) that are invaluable for structural elucidation.
Acetyl Protons (H-8): A singlet, integrating to 3 protons, is expected around δ 2.6 ppm. This downfield shift is due to the deshielding effect of the adjacent carbonyl group.
Aromatic Protons: The seven aromatic protons will appear in the region of δ 6.8-7.8 ppm. The coupling with ¹⁹F nuclei will result in doublet of doublets or more complex multiplets for protons on the fluorinated rings.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for each unique carbon atom. The chemical shifts will be influenced by the electronegativity of the substituents (F, O) and the carbonyl group.
Carbonyl Carbon (C=O): A characteristic signal is expected in the highly deshielded region of δ 195-200 ppm.
Aromatic Carbons: The aromatic carbons will resonate between δ 110-165 ppm. Carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), a key diagnostic feature.
Methyl Carbon (CH₃): The acetyl methyl carbon should appear in the aliphatic region, around δ 25-30 ppm.
Predicted Mass Spectrum (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of C₁₄H₁₀F₂O₂ (248.23 g/mol ). Key fragmentation patterns would likely involve the loss of the acetyl group (•CH₃CO) and cleavage around the ether linkage.
Predicted Infrared (IR) Spectrum
The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. Other significant absorptions will include C-F stretching vibrations (1100-1300 cm⁻¹) and C-O-C (ether) stretching (1200-1250 cm⁻¹).
Comparative Spectroscopic Analysis
To ground our predictions in experimental reality, we will now compare them with the known spectroscopic data of two related compounds.
Comparison with 1-(2-phenoxyphenyl)ethan-1-one
This analog lacks the two fluorine atoms, allowing us to isolate the impact of fluorine substitution on the spectra.
The acetyl group's chemical shift is largely unaffected by the change from a hydroxyl to a substituted phenoxy group.
¹H NMR (OH proton)
Absent
Present (broad singlet, variable ppm)
The most obvious difference is the presence of a hydroxyl proton signal in the precursor, which is absent in the target molecule.
¹³C NMR (C-O Carbon)
Two C-O signals (ether)
One C-OH signal (~162 ppm)
The target molecule will have distinct signals for the carbons of the ether linkage, while the precursor has a single C-OH signal.
IR (O-H Stretch)
Absent
Present (broad band, ~3200-3600 cm⁻¹)
A broad O-H stretch in the precursor's IR spectrum is a key differentiator from the ether-containing target molecule.
IR (C-O Stretch)
C-O-C ether stretch (~1200-1250 cm⁻¹)
C-OH stretch (~1230-1280 cm⁻¹)
The position and shape of the C-O stretching band can help distinguish between the ether and the phenol.
Mass Spec (M⁺)
m/z 248.23
m/z 136.15
The significant mass difference reflects the addition of the 3-fluorophenoxy moiety.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount. The following are standardized protocols for the techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
¹H NMR Acquisition:
Tune and match the probe for the ¹H frequency.
Acquire a spectrum with a spectral width of approximately 16 ppm.
Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
Co-add 16-32 scans for adequate signal-to-noise.
¹³C NMR Acquisition:
Tune and match the probe for the ¹³C frequency.
Acquire a proton-decoupled spectrum with a spectral width of approximately 250 ppm.
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
Co-add 1024 or more scans to achieve sufficient sensitivity.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.
Fig. 1: Standard workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is suitable for volatile, thermally stable compounds and provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique suitable for a wider range of compounds and often provides a clear molecular ion.
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Fig. 2: Generalized workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition:
Record a background spectrum of the empty ATR crystal.
Record the sample spectrum over the range of 4000-400 cm⁻¹.
Co-add 16-32 scans for a good signal-to-noise ratio.
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
The spectroscopic identification of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one relies on a multi-technique approach, where each method provides a unique and complementary piece of the structural puzzle. By predicting the spectral features based on its chemical structure and comparing these predictions with the experimental data of non-fluorinated and precursor analogs, we can build a highly confident and robust structural assignment. The ¹H and ¹³C NMR spectra, with their characteristic fluorine couplings, provide the carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and offers fragmentation clues, while IR spectroscopy provides a rapid check for key functional groups, particularly the carbonyl. This integrated analytical workflow, grounded in comparative analysis, represents a best practice in the rigorous characterization of novel chemical entities.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). [Link]
Standard Operating Procedure: Safe Handling and Disposal of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one Executive Summary 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one is a fluorinated diaryl ether derivative u...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Safe Handling and Disposal of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
Executive Summary
1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one is a fluorinated diaryl ether derivative utilized in advanced pharmaceutical and agrochemical research. Due to the presence of two covalently bound fluorine atoms and an aromatic ether linkage, this compound presents specific end-of-life disposal challenges. Improper disposal can lead to the release of highly corrosive hydrogen fluoride (HF) gas or the formation of persistent environmental pollutants. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound in strict accordance with Resource Conservation and Recovery Act (RCRA) standards [1].
Chemical Profile & Quantitative Hazard Assessment
To ensure proper downstream processing, laboratory personnel must understand the quantitative properties that dictate this compound's waste classification. Any waste stream containing greater than 1% halogen by mass must be strictly segregated[2].
Property
Value / Specification
Molecular Formula
C14H10F2O2
Molecular Weight
~248.23 g/mol
Halogen Content (Mass %)
~15.3% Fluorine
Regulatory Threshold
>1% Halogen (Triggers Halogenated Status)
Waste Classification
Halogenated Organic Waste
Primary Disposal Hazard
Generation of HF gas and fluorinated dioxins
Incineration Temp Required
>1000°C (Rotary Kiln)
Bond Dissociation Energy (C-F)
~485 kJ/mol
Mechanistic Rationale for Disposal Protocols
To build a self-validating safety culture, researchers must understand the causality behind waste management rules:
The Necessity of Halogen Segregation: Mixing halogenated organics with non-halogenated solvents (like ethanol or hexane) compromises the entire disposal process. Non-halogenated waste is frequently repurposed for fuel blending due to its high BTU (caloric) value. Halogenated compounds cannot be fuel-blended because their combustion produces corrosive hydrohalic acids that destroy standard industrial boiler systems [3].
High-Temperature Thermal Destruction: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard incineration temperatures are insufficient to completely cleave these bonds. Incomplete combustion of the fluorophenoxy moiety risks the synthesis of polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/PXDFs). Therefore, disposal requires specialized rotary kiln incinerators operating at temperatures exceeding 1000°C to ensure complete homolytic cleavage and mineralization [1].
Caustic Scrubbing of Exhaust: Complete thermal oxidation of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one yields carbon dioxide, water, and hydrogen fluoride (HF) gas. To prevent environmental release, the incinerator's exhaust must be routed through a wet caustic scrubber (typically utilizing calcium hydroxide), which neutralizes the HF gas and precipitates it as inert, solid calcium fluoride (CaF
) [1].
Step-by-Step Disposal Methodology
This protocol provides a self-validating operational workflow to ensure compliance with institutional Environmental Health and Safety (EHS) mandates.
Step 1: Container Selection and Preparation
Action: Select an appropriate waste receptacle, ideally a High-Density Polyethylene (HDPE) carboy or a PTFE-lined amber glass bottle.
Validation: Verify the container is completely dry and free of incompatible residues (e.g., strong oxidizers or alkali metals like sodium/potassium, which can react explosively with halogenated organics).
Step 2: Waste Segregation
Action: Designate the container strictly for "Halogenated Organic Waste."
Validation: Never mix this compound with aqueous waste streams or non-halogenated organic solvents. If cross-contamination occurs, the entire volume must be reclassified and treated as the more strictly regulated halogenated waste, significantly increasing disposal costs and logistical burden [3].
Step 3: Labeling and Documentation
Action: Affix a standardized RCRA Hazardous Waste label to the container before adding the first drop of waste.
Validation: Check the "Halogenated" and "Toxic" hazard boxes. Explicitly write the full chemical name: "1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one." Do not use abbreviations or structural formulas, as emergency responders require clear, standardized nomenclature [2].
Step 4: Satellite Accumulation Area (SAA) Storage
Action: Store the sealed waste container in a designated SAA, utilizing secondary containment (e.g., a polyethylene spill tray) capable of holding 110% of the container's volume.
Validation: Ensure the SAA is located within a ventilated flammables cabinet, away from direct sunlight and heat sources. Caps must remain tightly closed unless actively adding waste to prevent volatilization.
Step 5: EHS Transfer and Final Disposal
Action: Submit a waste pickup request to your institutional EHS department once the container reaches 80% capacity (do not overfill).
Validation: EHS will transfer the documented waste to a licensed hazardous waste contractor equipped for high-temperature rotary kiln incineration and caustic scrubbing.
Waste Stream Workflow
Workflow for the segregation and high-temperature incineration of halogenated organic waste.
References
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA.gov.[Link]
American Chemical Society (ACS). "Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management." ACS.org.[Link]
University of Tennessee Institute of Agriculture (UTIA). "Hazardous Waste Guide - Halogenated Compounds." tennessee.edu. [Link]
Handling
Navigating the Synthesis of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one: A Guide to Personal Protective Equipment and Safe Handling
For Researchers, Scientists, and Drug Development Professionals The synthesis and handling of novel chemical entities are foundational to innovation in drug development. 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one,...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The synthesis and handling of novel chemical entities are foundational to innovation in drug development. 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one, a fluorinated aromatic ketone, represents a class of compounds with significant potential in medicinal chemistry. However, its unique structural features necessitate a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Hazard Analysis: Understanding the Risks of Fluorinated Aromatic Ketones
While a specific Safety Data Sheet (SDS) for 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one is not publicly available, a thorough analysis of structurally similar compounds allows for a reliable extrapolation of its potential hazards. Analogous fluorinated acetophenones are classified as irritants, with the potential to cause skin and serious eye irritation.[1][2][3][4][5] The presence of multiple fluorine atoms and an aromatic ether linkage may also present other, less characterized hazards. Therefore, a cautious and comprehensive approach to PPE is warranted.
Key Potential Hazards:
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3][4][5]
Serious Eye Irritation: Vapors or direct contact can lead to significant eye damage.[1][2][3][4][5]
Respiratory Tract Irritation: Inhalation of aerosols or vapors may irritate the respiratory system.[4][6]
Unknown Toxicological Properties: As a novel compound, the full toxicological profile has not been investigated.[1][7] Therefore, it should be handled as a potentially hazardous substance.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum recommended PPE for handling 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one in a laboratory setting.
Body Part
PPE Recommendation
Rationale
Eyes/Face
Chemical splash goggles and a face shield
Goggles provide a seal around the eyes to protect from splashes and vapors.[8] A face shield offers an additional layer of protection for the entire face, especially during procedures with a higher risk of splashing or vigorous reaction.[9]
Hands
Double-gloving with a nitrile inner glove and a butyl or Viton™ outer glove
Nitrile gloves offer good dexterity and protection against a range of chemicals, but may have limited resistance to aromatic ketones.[8][10] An outer glove of butyl rubber or Viton™ provides superior protection against aromatic and chlorinated solvents, as well as ketones.[11]
Body
Flame-resistant lab coat
A lab coat made of a material like Nomex® provides protection against chemical splashes and is inherently flame-resistant, which is crucial when working with potentially flammable organic solvents.[9]
Feet
Closed-toe, chemical-resistant shoes
Shoes must fully cover the feet to protect against spills.[8][9]
Step-by-Step Guide to Safe Handling and PPE Usage
Adherence to a strict, procedural workflow is critical for ensuring safety. The following diagram illustrates the key stages of handling 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one, from preparation to disposal.
Figure 1. A stepwise workflow for the safe handling of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one.
Donning and Doffing of PPE: A Critical Sequence
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Donning Sequence:
Lab Coat: Fasten completely.
Inner Gloves (Nitrile): Ensure a snug fit.
Outer Gloves (Butyl or Viton™): Check for any defects.
Eye Protection (Goggles): Adjust for a secure fit.
Face Shield: Position over the face.
Doffing Sequence:
Outer Gloves: Remove by peeling them off from the cuff, turning them inside out.
Face Shield: Handle by the headband.
Lab Coat: Unfasten and roll it up with the contaminated side inward.
Goggles: Remove by handling the straps.
Inner Gloves: Remove using the same technique as the outer gloves.
Hand Washing: Thoroughly wash hands with soap and water.[3]
Operational and Disposal Plans
Engineering Controls
All work with 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[12]
Spill Management
In the event of a spill, evacuate the immediate area and alert laboratory personnel. Use an absorbent material compatible with organic compounds to contain the spill. All materials used for cleanup should be treated as hazardous waste.
Decontamination
All glassware and equipment that have been in contact with the compound should be decontaminated. A rinse with an appropriate organic solvent, followed by a thorough washing with soap and water, is recommended.
Disposal
Due to the presence of carbon-fluorine bonds, this compound is likely to be persistent in the environment, similar to other per- and polyfluoroalkyl substances (PFAS).[12][13][14] Therefore, all waste containing 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste. High-temperature incineration by a licensed hazardous waste disposal company is the recommended method of disposal to ensure the complete destruction of the fluorinated organic material.[12][13][15]
Conclusion
The responsible handling of novel chemical entities like 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one is paramount for the safety of researchers and the protection of the environment. By understanding the potential hazards, implementing stringent PPE protocols, and adhering to established operational and disposal procedures, scientists can confidently and safely advance their research and development efforts.
References
Benchchem. Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene.
EPA. (2024, April 8).
Google Patents. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
CDN. (2014, August 27). Personal Protective Equipment.
San Jose State University. (2024, May 10). Personal Protective Equipment: Hands.
Personal Protective Equipment (PPE).
Fisher Scientific.
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment.
Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals.
Fisher Scientific.
TCI EUROPE N.V. SAFETY DATA SHEET - 3-[3-(Trifluoromethyl)phenyl]-1-propanol.